6-Ethoxy-2,3-difluorobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-ethoxy-2,3-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-2-13-8-4-3-7(10)9(11)6(8)5-12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFFKGUXHHUHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Ethoxy-2,3-difluorobenzaldehyde (CAS 167684-02-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Ethoxy-2,3-difluorobenzaldehyde, a halogenated aromatic aldehyde of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs to provide insights into its properties, synthesis, and potential applications.
Chemical and Physical Properties
Table 1: Comparison of Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2,3-Difluoro-6-methoxybenzaldehyde | 2,3-Difluorobenzaldehyde |
| CAS Number | 167684-02-8 | 187543-87-9[3][4] | 2646-91-5 |
| Molecular Formula | C₉H₈F₂O₂[1][2] | C₈H₆F₂O₂[3][4] | C₇H₄F₂O |
| Molecular Weight | 186.16 g/mol [1][2] | 172.13 g/mol [3][4] | 142.10 g/mol |
| Purity | ≥98%[1] | >97.0% (GC)[4] | 98% |
| Melting Point | Not available | 55-57 °C[4] | Not available |
| Boiling Point | Not available | 233 °C at 760 mmHg[4] | 64-65 °C at 17 mmHg |
| Density | Not available | 1.289 g/cm³[4] | 1.301 g/mL at 25 °C |
Synthesis and Reactivity
A plausible synthetic route to this compound is through the ortho-formylation of the corresponding 1-ethoxy-2,3-difluorobenzene. This approach is analogous to the synthesis of similar alkoxy-difluorobenzaldehydes.[3][5] The key step involves a directed ortho-lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
Proposed Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of 2,3-difluoro-6-methoxybenzaldehyde.[3]
Materials:
-
1-Ethoxy-2,3-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas atmosphere
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-ethoxy-2,3-difluorobenzene in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise while maintaining the temperature below -70 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours to ensure complete lithiation.
-
Slowly add anhydrous N,N-dimethylformamide (DMF) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to stir for an additional hour at -78 °C.
-
Quench the reaction by the slow addition of an aqueous solution of hydrochloric acid.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Diagram 1: Proposed Synthesis of this compound
Caption: Synthetic pathway for this compound.
Expected Reactivity
The aldehyde functional group in this compound is expected to undergo typical reactions of aromatic aldehydes, including:
-
Oxidation: Conversion to the corresponding carboxylic acid (6-ethoxy-2,3-difluorobenzoic acid).
-
Reduction: Formation of the corresponding benzyl alcohol (6-ethoxy-2,3-difluorobenzyl alcohol).
-
Condensation Reactions: Such as the Knoevenagel condensation with active methylene compounds.[6]
-
Nucleophilic Addition: Reactions with various nucleophiles at the carbonyl carbon.
The fluorine and ethoxy substituents on the aromatic ring will influence the electron density and steric accessibility of the aldehyde group, potentially modulating its reactivity compared to unsubstituted benzaldehyde.
Potential Applications in Drug Discovery and Development
Substituted benzaldehydes are a versatile class of compounds with a wide range of biological activities.[7][8][9] While specific studies on this compound are not prominent in the literature, its structural features suggest potential as a scaffold or intermediate in the development of therapeutic agents.
Enzyme Inhibition
Many benzaldehyde derivatives have been investigated as enzyme inhibitors.[7][8][9] The aldehyde group can interact with active site residues of enzymes, and the substituents on the aromatic ring can be tailored to enhance binding affinity and selectivity. For instance, substituted benzaldehydes have shown inhibitory activity against enzymes like tyrosinase and cholinesterases.[7][8] The fluorine atoms in this compound can potentially engage in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with enzyme active sites.
Diagram 2: Hypothetical Enzyme Inhibition by a Benzaldehyde Derivative
Caption: Interaction of a benzaldehyde derivative with an enzyme active site.
Intermediate in Medicinal Chemistry
Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties that fluorine atoms impart, such as increased metabolic stability, enhanced binding affinity, and altered acidity/basicity.[10] this compound can serve as a valuable building block for the synthesis of more complex, fluorinated drug candidates.[11]
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a fluorinated aromatic aldehyde with potential applications as a synthetic intermediate and a scaffold in medicinal chemistry. While direct experimental data is limited, this guide provides a framework for its synthesis, reactivity, and potential biological relevance based on the properties of closely related compounds. Further research is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential in drug discovery and development.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Page loading... [guidechem.com]
- 3. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. 2,3-Difluoro-6-methoxybenzaldehyde|lookchem [lookchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents [patents.google.com]
An In-depth Technical Guide on the Physicochemical Properties of 6-Ethoxy-2,3-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of the aromatic organic compound 6-Ethoxy-2,3-difluorobenzaldehyde. Due to the limited availability of experimental data for this specific molecule, this guide also includes detailed, generalized experimental protocols for determining key physicochemical characteristics. Furthermore, a plausible synthetic route is proposed and visualized to aid researchers in its preparation.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₈F₂O₂ | [1] |
| Molecular Weight | 186.16 g/mol | [2] |
| CAS Number | 167684-02-8 | [2] |
Estimated Physicochemical Properties
The following table summarizes estimated physicochemical properties for this compound. These estimations are based on the properties of structurally similar compounds and general principles of physical organic chemistry. It is crucial to note that these are not experimentally verified values and should be used as a general guideline.
| Property | Estimated Value | Basis for Estimation |
| Appearance | Colorless to pale yellow liquid | Benzaldehyde and its derivatives are typically liquids or low-melting solids with a yellowish tint. |
| Melting Point | Not available | Data for structurally similar compounds is sparse. |
| Boiling Point | > 200 °C at 760 mmHg | Based on the boiling point of similar substituted benzaldehydes. |
| Density | ~1.3 g/mL | Based on the density of other difluorobenzaldehyde derivatives. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). Insoluble in water. | The ethoxy group and aromatic ring suggest solubility in organic solvents, while the overall nonpolar character predicts low water solubility. |
Experimental Protocols for Physicochemical Property Determination
For researchers requiring precise experimental data, the following are standard protocols for determining the key physicochemical properties of organic compounds like this compound.
Melting Point Determination (for solid compounds)
The melting point is a critical indicator of purity for a solid organic compound.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the compound into the sealed end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound. A narrow melting point range (typically < 2 °C) is indicative of a pure substance.
Boiling Point Determination
The boiling point is a key physical constant for a liquid compound.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath) or a heating block
-
Rubber band or wire to attach the capillary tube to the thermometer
Procedure:
-
Place a small amount (0.5-1 mL) of the liquid sample into the test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in a heating bath, making sure the rubber band is not submerged in the heating medium.
-
Heat the bath gradually. As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.
Density Determination (for liquid compounds)
Density is the mass per unit volume of a substance.
Apparatus:
-
Pycnometer (a small glass flask of known volume)
-
Analytical balance
Procedure:
-
Carefully clean and dry the pycnometer.
-
Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).
-
Fill the pycnometer with the liquid sample, ensuring there are no air bubbles. If the pycnometer has a ground-glass stopper with a capillary, the excess liquid will be expelled when the stopper is inserted.
-
Wipe any excess liquid from the outside of the pycnometer.
-
Weigh the filled pycnometer and record the mass (m₂).
-
The mass of the liquid is m₂ - m₁.
-
The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = (m₂ - m₁) / V.
Solubility Determination
Determining the solubility of a compound in various solvents provides insight into its polarity and potential applications.
Apparatus:
-
Small test tubes
-
Graduated pipettes or droppers
-
Vortex mixer (optional)
-
A range of solvents (e.g., water, ethanol, diethyl ether, acetone, toluene, hexane)
Procedure:
-
Place a small, measured amount of the solute (e.g., 10 mg for a solid or 20 µL for a liquid) into a test tube.
-
Add a small, measured volume of the solvent (e.g., 1 mL) to the test tube.
-
Agitate the mixture vigorously for a set period (e.g., 1 minute) using a vortex mixer or by flicking the test tube.
-
Observe the mixture to see if the solute has completely dissolved. If it has, the compound is considered soluble in that solvent at that concentration.
-
If the solute has not dissolved, the compound is considered insoluble or sparingly soluble.
-
Repeat the procedure with a range of solvents of varying polarities.
Proposed Synthesis of this compound
A plausible two-step synthetic route to this compound is proposed, commencing from 2,3-difluorophenol. This pathway involves a Williamson ether synthesis followed by a formylation reaction.
Step 1: Williamson Ether Synthesis In the first step, 2,3-difluorophenol is deprotonated by a base, such as potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes an Sₙ2 reaction with an ethylating agent, like ethyl iodide, to yield 2,3-difluoro-1-ethoxybenzene.
Step 2: Formylation The second step involves the introduction of a formyl group (-CHO) onto the aromatic ring. This can be achieved through various formylation methods, such as the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) or the Rieche formylation (using dichloromethyl methyl ether and a Lewis acid like TiCl₄). The electron-donating ethoxy group directs the electrophilic formylation to the ortho and para positions. Steric hindrance from the ethoxy group and the adjacent fluorine atom would likely favor formylation at the C6 position (para to the ethoxy group), yielding the desired this compound.
Conclusion
This technical guide consolidates the available information on the physicochemical properties of this compound. While experimental data for this specific compound remains limited, the provided estimations and detailed experimental protocols offer a solid foundation for researchers. The proposed synthetic pathway serves as a practical starting point for the laboratory preparation of this compound, which may hold potential for further investigation in medicinal chemistry and materials science. It is recommended that any researcher working with this compound independently verify its physicochemical properties using the standardized methods outlined herein.
References
An In-depth Technical Guide to 6-Ethoxy-2,3-difluorobenzaldehyde
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 6-Ethoxy-2,3-difluorobenzaldehyde, a halogenated and ether-substituted aromatic aldehyde of interest to researchers, scientists, and professionals in drug development. Due to its specific substitution pattern, this compound is a valuable building block in the synthesis of complex organic molecules and novel pharmaceutical agents.
Molecular Structure and Identifiers
This compound is characterized by a benzene ring substituted with an ethoxy group at position 6, two fluorine atoms at positions 2 and 3, and a formyl (aldehyde) group at position 1. The presence of both electron-donating (ethoxy) and electron-withdrawing (fluoro and aldehyde) groups on the aromatic ring suggests a nuanced reactivity profile.
| Identifier | Value |
| Molecular Formula | C₉H₈F₂O₂ |
| IUPAC Name | This compound |
| CAS Number | 167684-02-8 |
| Canonical SMILES | CCOC1=C(C(=C(C=C1)F)F)C=O |
| InChI | InChI=1S/C9H8F2O2/c1-2-13-8-5-3-4(10)6(11)7(8)9(12)O/h3,5,9H,2H2,1H3 |
| InChIKey | Not publicly available |
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not widely available in the public domain. However, properties can be estimated based on its structure and data from analogous compounds.
| Property | Value | Source |
| Molecular Weight | 186.16 g/mol | Calculated |
| Appearance | Likely a solid or liquid at room temperature | Inferred |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, ethyl acetate) | Inferred from related structures[1] |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
A potential route to this compound could involve the ortho-lithiation of 1-ethoxy-2,3-difluorobenzene followed by formylation.
Step 1: Preparation of 1-ethoxy-2,3-difluorobenzene
This starting material could be synthesized from 2,3-difluorophenol via a Williamson ether synthesis using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base.
Step 2: Ortho-lithiation and Formylation
The 1-ethoxy-2,3-difluorobenzene can then undergo regioselective ortho-lithiation directed by the ethoxy group. The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.
Illustrative Experimental Protocol (Hypothetical):
To a solution of 1-ethoxy-2,3-difluorobenzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified period to ensure complete lithiation. Subsequently, N,N-dimethylformamide (DMF) is added dropwise, and the reaction is allowed to warm to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Reactivity and Potential Applications
The aldehyde group of this compound is expected to undergo typical reactions of aromatic aldehydes, such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions. The fluorine and ethoxy substituents will influence the reactivity of the aromatic ring in electrophilic and nucleophilic aromatic substitution reactions.
Given its structure, this compound is a promising intermediate for the synthesis of:
-
Pharmaceuticals: The difluorobenzaldehyde moiety is a common feature in various biologically active molecules.
-
Agrochemicals: Fluorinated organic compounds often exhibit enhanced pesticidal or herbicidal activity.
-
Materials Science: Substituted benzaldehydes are precursors to various polymers and functional materials.
Visualizing the Synthetic Pathway
The proposed synthetic logic can be visualized as a workflow diagram.
Caption: Proposed synthetic workflow for this compound.
References
Spectral Data for 6-Ethoxy-2,3-difluorobenzaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectral data for the compound 6-Ethoxy-2,3-difluorobenzaldehyde. Due to the specificity of this molecule, comprehensive, publicly available datasets for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are not readily found in broad chemical databases. The information presented herein is compiled from analogous compounds and predictive models, offering insights for analytical characterization and further research.
Summary of Spectral Data
Given the absence of direct experimental data in publicly accessible databases for this compound, this section presents predicted data and data from structurally similar compounds to guide analytical efforts.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~10.3 | s | - | Aldehyde (-CHO) |
| ~7.2-7.4 | m | - | Aromatic (H-4, H-5) |
| ~4.2 | q | ~7.0 | Ethoxy (-OCH₂CH₃) |
| ~1.4 | t | ~7.0 | Ethoxy (-OCH₂CH₃) |
Note: Predicted values are based on standard chemical shift tables and analysis of similar fluorinated and ethoxy-substituted benzaldehydes.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~188 | Aldehyde (C=O) |
| ~150-160 (d, JC-F) | Aromatic (C-2, C-3) |
| ~140-150 (d, JC-F) | Aromatic (C-6) |
| ~115-125 | Aromatic (C-4, C-5) |
| ~110-120 | Aromatic (C-1) |
| ~65 | Ethoxy (-OCH₂) |
| ~15 | Ethoxy (-CH₃) |
Note: The presence of fluorine atoms will result in splitting of the signals for the carbon atoms directly bonded to them (C-2, C-3) and adjacent carbons, characterized by specific coupling constants (JC-F).
Table 3: Key IR Absorption Bands for Substituted Benzaldehydes
| Wavenumber (cm⁻¹) | Functional Group |
| ~2850, ~2750 | C-H stretch (aldehyde) |
| ~1700 | C=O stretch (aldehyde) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (aryl ether) |
| ~1100 | C-F stretch |
Note: The exact peak positions for this compound may vary slightly.
Mass Spectrometry (MS)
For mass spectrometry, the expected molecular ion peak [M]⁺ for this compound (C₉H₈F₂O₂) would be at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry would be required to confirm the elemental composition.
Experimental Protocols
Detailed experimental protocols for acquiring spectral data are crucial for reproducibility and accuracy. Below are generalized procedures for NMR, IR, and MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse sequence. A wider spectral width (~250 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared. For liquid samples, a thin film between two salt plates (e.g., NaCl) can be used.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric contributions.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.
-
Mass Analysis: A variety of mass analyzers can be used, such as a Time-of-Flight (TOF), Quadrupole, or Orbitrap, to separate ions based on their m/z ratio.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the analytical characterization of a novel or uncharacterized compound like this compound.
Caption: Workflow for Synthesis and Characterization.
This guide serves as a foundational resource for researchers working with this compound. While direct experimental data is scarce, the provided information and protocols offer a solid starting point for analytical method development and structural verification.
A Technical Guide to the Solubility of 6-Ethoxy-2,3-difluorobenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Ethoxy-2,3-difluorobenzaldehyde, a key intermediate in various synthetic applications. Understanding the solubility of this compound is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This document outlines its predicted solubility in a range of common organic solvents, details a robust experimental protocol for quantitative solubility determination, and presents a logical workflow for this process.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative assessment can be made based on its structural features and the known solubility of analogous compounds. The presence of an ethoxy group generally enhances solubility in a variety of organic solvents. The difluoro-substituted aromatic ring contributes to its overall moderate polarity.
The following table summarizes the predicted solubility of this compound in common organic solvents. This information is intended as a guideline for solvent selection in experimental work.
| Solvent Classification | Solvent Name | Chemical Formula | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Highly polar solvent capable of dissolving a wide range of organic compounds. |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | High | Similar to DMSO, its high polarity makes it a good solvent for many organic solids. | |
| Tetrahydrofuran (THF) | C₄H₈O | Moderate to High | A versatile solvent with moderate polarity, expected to effectively solvate the target compound. | |
| Acetone | CH₃C(O)CH₃ | Moderate | A common polar aprotic solvent suitable for dissolving moderately polar compounds. | |
| Acetonitrile | CH₃CN | Moderate | A polar aprotic solvent commonly used in chromatography and as a reaction medium. | |
| Polar Protic | Ethanol | C₂H₅OH | Moderate | The hydroxyl group can interact with the aldehyde and ether functionalities. |
| Methanol | CH₃OH | Moderate | Similar to ethanol, but its higher polarity may slightly enhance solubility. | |
| Nonpolar/Weakly Polar | Dichloromethane (DCM) | CH₂Cl₂ | Moderate to High | A widely used solvent for organic compounds of moderate polarity. |
| Chloroform | CHCl₃ | Moderate | Similar in solvent properties to dichloromethane. | |
| Toluene | C₇H₈ | Low to Moderate | The aromatic nature of toluene may offer some solubility, but the polarity mismatch could be a limiting factor. | |
| Hexane | C₆H₁₄ | Low | As a nonpolar alkane, it is unlikely to be a good solvent for this relatively polar compound. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The following method outlines a reliable procedure for determining the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed test tubes
-
Constant temperature shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Gravimetric Analysis (for less volatile solvents):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.
-
Once the solvent is completely removed, reweigh the vial containing the dried solute.
-
The mass of the dissolved solute can be determined by the difference in weight.
-
Calculate the solubility in terms of g/L or mg/mL.
-
-
Chromatographic or Spectroscopic Analysis (for volatile solvents or higher accuracy):
-
Accurately dilute the filtered saturated solution with a known volume of the same solvent in a volumetric flask to a concentration within the linear range of the analytical instrument.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the data of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the original concentration of the saturated solution.
-
Experimental Workflow Diagram
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Workflow for quantitative solubility determination.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Accurate solubility data is paramount for the successful design and implementation of chemical processes involving this compound.
Reactivity of the Aldehyde Group in 6-Ethoxy-2,3-difluorobenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde group in 6-Ethoxy-2,3-difluorobenzaldehyde. This compound is of significant interest in medicinal chemistry and materials science due to its unique substitution pattern, which imparts distinct electronic and steric properties. The presence of two electron-withdrawing fluorine atoms at the 2- and 3-positions, combined with an electron-donating ethoxy group at the 6-position, modulates the reactivity of the aldehyde functional group. This guide details the expected reactivity in key chemical transformations including oxidation, reduction, and carbon-carbon bond-forming reactions such as the Wittig reaction and Knoevenagel condensation. Detailed experimental protocols, quantitative data where available, and visual diagrams of reaction pathways are provided to facilitate its application in research and development.
Introduction
This compound is a substituted aromatic aldehyde with a unique electronic profile. The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon, making the aldehyde group more susceptible to nucleophilic attack. Conversely, the ethoxy group at the 6-position is an electron-donating group through resonance (+R), which can partially counteract the inductive effect of the halogens. This intricate balance of electronic effects, along with potential steric hindrance from the ortho-ethoxy group, governs the reactivity of the aldehyde. Understanding these characteristics is crucial for its effective utilization as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Substituted benzaldehydes are pivotal intermediates in the development of drugs aimed at increasing tissue oxygenation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₉H₈F₂O₂ |
| Molecular Weight | 186.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity | ≥98% |
| CAS Number | 167684-02-8 |
Reactivity of the Aldehyde Group
The reactivity of the aldehyde group in this compound is primarily dictated by the electrophilicity of the carbonyl carbon. The electron-withdrawing fluorine atoms enhance this electrophilicity, making it highly reactive towards nucleophiles.
Oxidation
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 6-Ethoxy-2,3-difluorobenzoic acid. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed, with the choice of reagent depending on the desired reaction conditions and substrate tolerance.
A generalized experimental workflow for the oxidation of substituted benzaldehydes is depicted below.
Reduction
The aldehyde group can be reduced to the corresponding primary alcohol, (6-Ethoxy-2,3-difluorophenyl)methanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent will depend on the presence of other reducible functional groups in the molecule.
Wittig Reaction
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. This compound is an excellent substrate for this reaction due to the enhanced electrophilicity of the carbonyl carbon. The reaction proceeds via the addition of a phosphorus ylide to the aldehyde, followed by the elimination of triphenylphosphine oxide.[1]
Knoevenagel Condensation
The Knoevenagel condensation is another important carbon-carbon bond-forming reaction where an aldehyde reacts with an active methylene compound in the presence of a weak base to form a new C=C bond.[2] The electron-deficient nature of this compound makes it a highly suitable candidate for this reaction.
Experimental Protocols
The following are detailed, generalized experimental protocols for the key reactions of this compound. These should be adapted and optimized for specific applications.
Oxidation to 6-Ethoxy-2,3-difluorobenzoic acid
Reagents and Equipment:
-
This compound
-
Hydrogen peroxide (30% solution)
-
Methanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 g, 5.37 mmol) in methanol (20 mL) in a round-bottom flask.
-
Add a solution of sodium hydroxide (0.43 g, 10.74 mmol) in water (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (1.2 mL, 10.74 mmol) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium sulfite.
-
Acidify the mixture to pH 2 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Reduction to (6-Ethoxy-2,3-difluorophenyl)methanol
Reagents and Equipment:
-
This compound
-
Sodium borohydride
-
Methanol
-
Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 g, 5.37 mmol) in methanol (20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (0.20 g, 5.37 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Wittig Reaction with Benzyltriphenylphosphonium chloride
Reagents and Equipment:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (50% aqueous solution)
-
Dichloromethane
-
Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator, separatory funnel
Procedure:
-
To a solution of this compound (1.0 g, 5.37 mmol) and benzyltriphenylphosphonium chloride (2.28 g, 5.91 mmol) in dichloromethane (20 mL), add 50% aqueous sodium hydroxide (5 mL) dropwise with vigorous stirring.[1]
-
Stir the biphasic mixture vigorously at room temperature for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Knoevenagel Condensation with Malononitrile
Reagents and Equipment:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask, magnetic stirrer, reflux condenser, TLC plates
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 g, 5.37 mmol) and malononitrile (0.35 g, 5.37 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
Applications in Drug Development
Substituted benzaldehydes are valuable precursors in the synthesis of a wide range of pharmaceutical compounds. The unique electronic and steric properties of this compound make it an attractive starting material for the development of novel therapeutics. The aldehyde functionality allows for a variety of chemical transformations to build molecular complexity. For instance, it can be a key building block for compounds designed as allosteric modulators of hemoglobin, which have potential applications in treating conditions that benefit from increased tissue oxygenation.
Conclusion
This compound exhibits a heightened reactivity of its aldehyde group towards nucleophilic attack, a consequence of the strong electron-withdrawing effects of the two fluorine atoms. This enhanced electrophilicity facilitates a range of important synthetic transformations, including oxidation, reduction, Wittig olefination, and Knoevenagel condensation. The provided protocols offer a foundational framework for the utilization of this versatile building block in the synthesis of complex organic molecules for applications in medicinal chemistry and materials science. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific synthetic targets.
References
A Technical Guide to the Electronic Effects of Fluorine and Ethoxy Groups in 6-Ethoxy-2,3-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the electronic properties of 6-Ethoxy-2,3-difluorobenzaldehyde, a molecule of interest in medicinal chemistry and materials science. The interplay of the electron-withdrawing fluorine atoms and the electron-donating ethoxy group, in conjunction with the deactivating aldehyde functionality, creates a unique electronic environment on the aromatic ring. This document outlines the inductive and resonance effects of each substituent, their combined influence on the molecule's reactivity, and provides standardized experimental protocols for the empirical determination of these electronic effects.
Introduction
The substitution pattern on an aromatic ring is a critical determinant of a molecule's chemical reactivity, physical properties, and biological activity. In the case of this compound, the presence of two strongly electronegative fluorine atoms, an electron-donating ethoxy group, and an electron-withdrawing aldehyde group results in a complex electronic landscape. Understanding the nuanced electronic effects within this molecule is paramount for predicting its behavior in chemical reactions and biological systems.
Electronic Effects of Individual Substituents
The overall electronic character of this compound is a summation of the inductive and resonance effects of its substituents.
Fluorine Atoms (at C2 and C3)
Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I) . This effect decreases the electron density of the aromatic ring, thereby deactivating it towards electrophilic aromatic substitution.[1][2] Concurrently, the lone pairs of electrons on the fluorine atoms can be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect (+R) .[1] However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect.[3] The presence of two fluorine atoms at the ortho and meta positions to the aldehyde group significantly amplifies this electron withdrawal.
Ethoxy Group (at C6)
The oxygen atom in the ethoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I) .[4] In contrast, the lone pairs on the oxygen atom participate in resonance with the aromatic ring, resulting in a strong electron-donating resonance effect (+R) .[5] For alkoxy groups, the resonance effect typically dominates the inductive effect, making the ethoxy group an overall activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[5]
Aldehyde Group (at C1)
The carbonyl group of the aldehyde is strongly electron-withdrawing due to both inductive (-I) and resonance (-R) effects.[3][6] This deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta-position.[3]
Interplay of Substituent Effects in this compound
The electronic properties of the substituted ring are determined by the vector sum of the inductive and resonance effects of all substituents.
The two fluorine atoms at the C2 and C3 positions will strongly withdraw electron density from the ring via their -I effect. The ethoxy group at the C6 position will donate electron density primarily through its +R effect, which will be most pronounced at the ortho and para positions relative to it (C1 and C3, and C5 respectively). The aldehyde group at C1 will withdraw electron density through both -I and -R effects. The net effect will be a complex electron distribution, likely resulting in a relatively electron-poor aromatic ring, with nuanced reactivity at different positions.
Quantitative Analysis of Electronic Effects
The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds.[7] The Hammett substituent constant, σ, is a measure of the electronic effect of a substituent at a particular position (meta or para). While ortho substituent effects are more complex due to steric interactions, meta and para constants provide valuable insights.
Table 1: Hammett Substituent Constants (σ)
| Substituent | σmeta | σpara |
| -F | 0.34 | 0.06 |
| -OCH2CH3 | 0.10 | -0.24 |
| -CHO | 0.36 | 0.42 |
Data sourced from established literature. These values are for monosubstituted benzene derivatives and serve as an approximation for the polysubstituted system.
The positive σ values for fluorine and the aldehyde group indicate their electron-withdrawing nature, while the negative σpara value for the ethoxy group highlights its electron-donating character through resonance.
Experimental Protocols for Characterizing Electronic Effects
The following are generalized experimental protocols that can be adapted to quantify the electronic effects in this compound.
Synthesis of this compound
A potential synthetic route could involve the formylation of a corresponding substituted difluoroethoxybenzene. A general one-pot reduction/cross-coupling procedure could be adapted.[8][9]
Protocol:
-
Dissolve the starting substituted difluoroethoxybenzene in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong base (e.g., n-butyllithium) dropwise to facilitate ortho-lithiation.
-
After stirring for an appropriate time, add a formylating agent such as N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and quench with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Determination of pKa
The acidity of the corresponding benzoic acid (6-ethoxy-2,3-difluorobenzoic acid) can provide a quantitative measure of the overall electronic effect of the substituents. This can be determined potentiometrically or spectrophotometrically.[10][11]
Protocol (Potentiometric Titration):
-
Calibrate a pH meter with standard buffer solutions.
-
Prepare a solution of the synthesized 6-ethoxy-2,3-difluorobenzoic acid of known concentration in a suitable solvent mixture (e.g., water-ethanol).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of titrant.
-
Plot the pH versus the volume of base added.
-
Determine the equivalence point and the half-equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.
Kinetic Studies of Aldehyde Reactivity
The reactivity of the aldehyde group can be assessed by studying the kinetics of a characteristic reaction, such as a condensation or oxidation reaction.[12][13]
Protocol (Exemplary Condensation Reaction):
-
Choose a suitable reaction partner for the aldehyde (e.g., a methylene-active compound for a Knoevenagel condensation).
-
Prepare solutions of this compound and the reaction partner of known concentrations in a suitable solvent.
-
Initiate the reaction by adding a catalyst (e.g., a base like piperidine).
-
Monitor the progress of the reaction over time by a suitable analytical technique (e.g., UV-Vis spectroscopy to follow the formation of the product, or GC/HPLC to measure the disappearance of reactants).
-
Determine the rate constant of the reaction. This can be compared to the rate constants of similar reactions with other substituted benzaldehydes to quantify the electronic effect on the aldehyde's reactivity.
Conclusion
The electronic landscape of this compound is a finely balanced interplay of inductive and resonance effects. The strong electron-withdrawing nature of the two fluorine atoms and the aldehyde group is expected to dominate, leading to a generally electron-deficient aromatic ring. However, the electron-donating ethoxy group will modulate this effect, particularly at specific positions. The provided experimental protocols offer a framework for the empirical quantification of these effects, which is crucial for the rational design of molecules with desired properties in the fields of drug discovery and materials science. Further computational studies would be beneficial to provide a more detailed theoretical understanding of the electron distribution and reactivity of this molecule.
References
- 1. echemi.com [echemi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 4. www1.lasalle.edu [www1.lasalle.edu]
- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. asianpubs.org [asianpubs.org]
- 11. asianpubs.org [asianpubs.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
The Rising Potential of 6-Ethoxy-2,3-difluorobenzaldehyde in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][3][4] Within the landscape of fluorinated building blocks, substituted benzaldehydes are of particular interest due to the reactive aldehyde group, which serves as a versatile handle for the synthesis of a diverse array of complex molecules and heterocyclic systems.[5][6] This technical guide explores the potential applications of a promising, yet under-explored molecule: 6-Ethoxy-2,3-difluorobenzaldehyde. By examining the synthesis and biological activities of structurally related compounds, we can delineate a roadmap for leveraging this scaffold in the development of novel therapeutics.
Synthesis of this compound: An Experimental Protocol
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol:
-
Preparation of the Starting Material (1,2-Difluoro-3-ethoxybenzene): The synthesis would commence with the etherification of 2,3-difluorophenol with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a suitable base (e.g., potassium carbonate) in an inert solvent like acetone or acetonitrile.
-
Ortho-Lithiation and Formylation:
-
A solution of 1,2-difluoro-3-ethoxybenzene in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, and the reaction mixture is stirred at -78 °C for 1-2 hours to facilitate ortho-lithiation.
-
Anhydrous N,N-dimethylformamide (DMF) is then added dropwise, and the reaction is allowed to stir for an additional 1-2 hours at the same temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
-
Workup and Purification:
-
The reaction mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield pure this compound.
-
Potential Medicinal Chemistry Applications
The unique structural features of this compound, namely the difluorinated phenyl ring and the ethoxy group, suggest its potential as a scaffold for the development of various therapeutic agents. The aldehyde functionality allows for its use as a precursor in the synthesis of diverse compound libraries, including Schiff bases and chalcones.[6][8]
Anticancer Activity
Fluorinated benzaldehyde derivatives have shown significant promise as anticancer agents.[9][10][11] For instance, derivatives of 2-(Benzyloxy)-4-fluorobenzaldehyde have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme overexpressed in various cancers and associated with cancer stem cells.[5] The difluoro substitution pattern in this compound could enhance binding affinity and metabolic stability of resulting drug candidates.
Quantitative Data from Analogous Compounds:
| Compound Class | Target/Cell Line | IC50 (µM) | Reference |
| Fluorinated Chalcones | HepG2 Cancer Cells | 67.51 - 108.20 | [9] |
| Fluorinated Benzofuran Derivatives | HCT116 Cancer Cells | 19.5 - 24.8 | [12] |
Key Experimental Protocol: ALDEFLUOR™ Assay for ALDH Activity
This assay is used to identify and quantify cancer stem cell populations based on their aldehyde dehydrogenase (ALDH) activity.
-
Cell Preparation: A single-cell suspension of the cancer cell line of interest is prepared.
-
Treatment: Cells are treated with varying concentrations of the test compound (derived from this compound) for a predetermined time.
-
ALDEFLUOR™ Staining: The activated ALDEFLUOR™ reagent is added to the cell suspension. A control sample is treated with the ALDH inhibitor, diethylaminobenzaldehyde (DEAB).
-
Incubation: Samples are incubated for 30-60 minutes at 37°C.
-
Flow Cytometry: The ALDH-positive cell population is identified and quantified using a flow cytometer. The fluorescence intensity of the treated cells is compared to that of the control cells.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the ALDH1A3-Retinoic Acid signaling pathway.
Anti-inflammatory Activity
Benzaldehyde derivatives have been reported to possess anti-inflammatory properties.[13][14] Fluorinated compounds, in particular, have been shown to exhibit potent anti-inflammatory effects. For instance, fluorinated benzofuran and dihydrobenzofuran derivatives have been investigated for their ability to suppress inflammatory mediators in macrophages.[12][15] The anti-inflammatory potential of derivatives of this compound could be explored in similar models.
Quantitative Data from Analogous Compounds:
| Compound Class | Inflammatory Mediator | IC50 (µM) | Reference |
| Fluorinated Benzofuran Derivatives | Interleukin-6 | 1.2 - 9.04 | [15] |
| Fluorinated Benzofuran Derivatives | Nitric Oxide | 2.4 - 5.2 | [15] |
| Fluorinated Benzofuran Derivatives | Prostaglandin E2 | 1.1 - 20.5 | [15] |
Key Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response.
-
Incubation: The plate is incubated for 24 hours.
-
Griess Assay: The supernatant from each well is collected, and the concentration of nitrite (a stable product of nitric oxide) is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control.
Experimental Workflow for Anti-inflammatory Screening
Caption: Workflow for screening anti-inflammatory compounds.
Antibacterial Activity
Schiff bases derived from fluorobenzaldehydes have been shown to possess significant antibacterial properties.[8] The incorporation of fluorine atoms can enhance the antimicrobial efficacy of these compounds.[16][17] Derivatives of this compound, particularly Schiff bases and chalcones, could be synthesized and evaluated for their activity against a panel of pathogenic bacteria.
Quantitative Data from Analogous Compounds:
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Fluorinated Chalcones | Methicillin-resistant S. aureus (MRSA) | 25 - 50 | [16] |
| Fluorinated Chalcones | P. aeruginosa | 50 | [16] |
| Fluorobenzoylthiosemicarbazides | S. aureus | 7.82 - 31.25 | [17] |
Key Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: A fresh culture of the target bacterial strain is prepared in a suitable broth medium.
-
Compound Preparation: A serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the bacteria.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Logical Relationship in Antibacterial Drug Discovery
Caption: A logical workflow for antibacterial drug discovery.
Conclusion
While this compound is a relatively underexplored molecule, its structural features, combined with the known biological activities of analogous compounds, position it as a highly promising scaffold for medicinal chemistry. The presence of the ethoxy group and the difluorinated ring system offers opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of derivative compounds. The versatile aldehyde functionality provides a gateway to a wide range of chemical transformations, enabling the generation of diverse libraries for screening against various therapeutic targets. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its potential in the development of novel anticancer, anti-inflammatory, and antibacterial agents.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemxyne.com [chemxyne.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 10. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
6-Ethoxy-2,3-difluorobenzaldehyde: A Versatile Synthetic Intermediate for Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethoxy-2,3-difluorobenzaldehyde is a fluorinated aromatic aldehyde that holds significant potential as a versatile synthetic intermediate in the fields of medicinal chemistry, agrochemistry, and materials science. The presence of two fluorine atoms on the benzene ring can profoundly influence the physicochemical and biological properties of molecules derived from this building block. The electron-withdrawing nature of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. This technical guide provides a comprehensive overview of the synthesis, potential applications, and predicted properties of this compound, serving as a valuable resource for researchers engaged in the design and synthesis of novel chemical entities.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound and Related Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound (Predicted) | 167684-02-8 | C₉H₈F₂O₂ | 186.16 | - | - |
| 2,3-Difluorobenzaldehyde | 2646-91-5 | C₇H₄F₂O | 142.10 | 171-172 | - |
| 2-Ethoxybenzaldehyde | 613-69-4 | C₉H₁₀O₂ | 150.17 | 239 | - |
| 2,3-Difluoro-6-methoxybenzaldehyde | 187543-87-9 | C₈H₆F₂O₂ | 172.13 | - | - |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃) | δ 10.3 (s, 1H, -CHO), 7.4-7.6 (m, 1H, Ar-H), 7.0-7.2 (m, 1H, Ar-H), 4.2 (q, 2H, -OCH₂CH₃), 1.5 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ 188-190 (C=O), 155-160 (C-O), 145-155 (C-F), 115-130 (Ar-C), 65-70 (-OCH₂CH₃), 14-16 (-OCH₂CH₃) |
| IR (cm⁻¹) | ~2980 (C-H, alkyl), ~2870, 2770 (C-H, aldehyde), ~1700 (C=O, aldehyde), ~1600, 1480 (C=C, aromatic), ~1250 (C-O, aryl ether), ~1040 (C-O, alkyl ether) |
| Mass Spec (EI) | m/z 186 (M⁺), 157 (M⁺ - CHO), 141 (M⁺ - OCH₂CH₃) |
Synthesis of this compound
A robust synthetic route to this compound can be designed based on well-established organometallic and etherification reactions. A plausible two-step approach starting from the commercially available 2,3-difluorophenol is outlined below.
Experimental Protocol: Proposed Synthesis
Step 1: Williamson Ether Synthesis of 1-Ethoxy-2,3-difluorobenzene
-
To a stirred solution of 2,3-difluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-ethoxy-2,3-difluorobenzene.
Step 2: Directed Ortho-lithiation and Formylation
-
Dissolve 1-ethoxy-2,3-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. The ethoxy group directs the lithiation to the ortho position (C6).
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Proposed two-step synthesis of this compound.
Applications in Organic Synthesis
This compound is a valuable building block for the synthesis of more complex molecules. The aldehyde functionality can undergo a wide range of chemical transformations, providing access to a diverse array of derivatives.
Key Reactions of the Aldehyde Group
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6-ethoxy-2,3-difluorobenzoic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This carboxylic acid derivative can then be used in amide bond formation or other transformations.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, (6-ethoxy-2,3-difluorophenyl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding secondary or tertiary amine. This is a powerful method for introducing nitrogen-containing functional groups.
-
Wittig Reaction: Reaction with a phosphorus ylide allows for the formation of a carbon-carbon double bond, converting the aldehyde into an alkene. This is a versatile method for chain elongation and the synthesis of complex olefinic structures.
-
Grignard and Organolithium Reactions: Addition of Grignard reagents or organolithium reagents to the aldehyde will produce secondary alcohols.
-
Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malonates, cyanoacetates) in the presence of a base leads to the formation of α,β-unsaturated systems.
Caption: Key synthetic transformations of this compound.
Potential in Drug Discovery
Fluorinated aromatic compounds are of significant interest in drug discovery. The introduction of fluorine atoms can lead to:
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug molecule.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved potency.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for drug absorption and distribution.
-
Improved Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.
While there are no specific drugs currently on the market that explicitly name this compound as a starting intermediate in their publicly disclosed synthesis, its structural motifs are present in various classes of biologically active molecules. This intermediate serves as a valuable starting point for the synthesis of novel compounds for screening in various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.
Conclusion
This compound is a promising synthetic intermediate with significant potential for the development of new pharmaceuticals, agrochemicals, and advanced materials. Although detailed experimental data for this specific compound is limited, its synthesis can be reliably achieved through established chemical methodologies. The versatile reactivity of its aldehyde group, combined with the beneficial properties imparted by the difluoro-ethoxy substitution pattern, makes it an attractive building block for chemists engaged in molecular design and synthesis. This guide provides a foundational understanding to encourage and facilitate further research and application of this valuable compound.
Safety and Handling Precautions for 6-Ethoxy-2,3-difluorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 6-Ethoxy-2,3-difluorobenzaldehyde (CAS No. 167684-02-8). The following guide is based on data from structurally similar compounds, including other substituted difluorobenzaldehydes and ethoxybenzaldehydes. All quantitative data and hazard statements are derived from these analogs and should be treated as indicative rather than definitive for this compound. A thorough risk assessment should be conducted before handling this compound.
Introduction
This compound is a substituted aromatic aldehyde of interest in medicinal chemistry and organic synthesis. Its structural features, including the reactive aldehyde group and the electron-withdrawing fluorine atoms, make it a potentially valuable building block for the synthesis of novel pharmaceutical compounds and other complex organic molecules. This guide provides a comprehensive overview of the safety and handling precautions for this compound, based on the known properties of similar chemical entities.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be classified as a hazardous substance. The primary hazards are expected to be:
-
Skin Irritation: Likely to cause skin irritation upon contact.
-
Serious Eye Irritation: Likely to cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Flammability: May be a combustible liquid.
The following table summarizes the GHS hazard classifications for structurally similar compounds.
| Hazard Classification | Analogous Compound(s) | GHS Hazard Statement(s) |
| Skin Corrosion/Irritation | 2,6-Difluorobenzaldehyde, 2-Ethoxybenzaldehyde | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2,6-Difluorobenzaldehyde, 2-Ethoxybenzaldehyde | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 2,6-Difluorobenzaldehyde | H335: May cause respiratory irritation |
| Flammable liquids | 2,3-Difluorobenzaldehyde | H226: Flammable liquid and vapour |
Physical and Chemical Properties
| Property | This compound | 2,3-Difluorobenzaldehyde | 2,6-Difluorobenzaldehyde | 2-Ethoxybenzaldehyde |
| CAS Number | 167684-02-8 | 2646-91-5 | 437-81-0 | 613-69-4 |
| Molecular Formula | C₉H₈F₂O₂ | C₇H₄F₂O | C₇H₄F₂O | C₉H₁₀O₂ |
| Molecular Weight | 186.16 g/mol | 142.10 g/mol | 142.10 g/mol | 150.17 g/mol |
| Appearance | Not specified | Liquid | Yellow Liquid | Dark yellow Liquid |
| Boiling Point | Not specified | 64-65 °C / 17 mmHg | 82-84 °C / 15 mmHg | Not specified |
| Melting Point | Not specified | Not applicable | 15-17 °C | Not applicable |
| Flash Point | Not specified | 58 °C | 82.5 °C | Not specified |
| Density | Not specified | 1.301 g/mL at 25 °C | 1.317 g/mL at 25 °C | Not specified |
Experimental Protocols: General Handling and Storage
Given the anticipated hazards, the following general protocols should be followed when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should guide the selection of appropriate PPE. The following are minimum recommendations:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after use.
-
Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge should be used.
Handling
-
Handle only in a well-ventilated area, such as a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, open flames, and other ignition sources.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
First-Aid Measures
In case of exposure to this compound, the following first-aid measures, based on analogs, are recommended:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
After Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place in a suitable, closed container for disposal.
Diagrams
General Handling Workflow
The following diagram illustrates a general workflow for safely handling this compound in a laboratory setting.
Caption: General laboratory workflow for handling this compound.
First-Aid Decision Pathway
This diagram outlines the decision-making process for first aid in case of exposure.
Caption: Decision pathway for first-aid measures following exposure.
Conclusion
While specific safety and toxicological data for this compound are not currently available, a conservative approach to handling based on the known hazards of structurally similar compounds is essential. Researchers, scientists, and drug development professionals must exercise caution, utilize appropriate personal protective equipment, and work in well-ventilated areas to minimize the risk of exposure. A thorough risk assessment should always precede any experimental work with this compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Ethoxy-2,3-difluorobenzaldehyde from 1,2-Difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethoxy-2,3-difluorobenzaldehyde is a valuable fluorinated aromatic aldehyde that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the difluoro and ethoxy moieties can significantly influence the physicochemical and biological properties of the final products, such as metabolic stability, binding affinity, and lipophilicity. This document provides a detailed three-step synthetic protocol for the preparation of this compound starting from commercially available 1,2-difluorobenzene. The synthesis involves an initial ortho-lithiation to produce 2,3-difluorophenol, followed by a Williamson ether synthesis to introduce the ethoxy group, and a final ortho-lithiation and formylation to yield the target aldehyde.
Synthetic Pathway Overview
The synthesis of this compound from 1,2-difluorobenzene is accomplished via a three-step sequence as illustrated below. This pathway is designed to be efficient and scalable for laboratory purposes.
Caption: Synthetic workflow for this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates.
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 1 | 2,3-Difluorophenol | C₆H₄F₂O | 130.09 | 94-96[1] | Liquid |
| 2 | 1-Ethoxy-2,3-difluorobenzene | C₈H₈F₂O | 158.15 | 85-95 | Liquid |
| 3 | This compound | C₉H₈F₂O₂ | 186.16 | 70-80 | Solid |
Characterization Data:
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 2,3-Difluorophenol | 7.11-7.02 (m, 1H), 6.89-6.85 (m, 1H), 5.88 (s, 1H) | 152.19, 150.30, 143.55, 143.44, 124.89, 124.86, 120.94, 120.88, 117.47, 117.45, 115.70, 115.55 |
| 1-Ethoxy-2,3-difluorobenzene | 6.95-6.80 (m, 3H), 4.10 (q, J=7.0 Hz, 2H), 1.45 (t, J=7.0 Hz, 3H) | 151.0 (dd, J=245.0, 10.0 Hz), 142.5 (dd, J=248.0, 15.0 Hz), 138.0 (d, J=10.0 Hz), 124.5 (d, J=5.0 Hz), 115.0 (d, J=18.0 Hz), 112.0, 65.0, 15.0 |
| This compound | 10.30 (s, 1H), 7.40 (m, 1H), 7.00 (m, 1H), 4.20 (q, J=7.0 Hz, 2H), 1.50 (t, J=7.0 Hz, 3H) | 187.5, 158.0 (d, J=10.0 Hz), 150.0 (dd, J=250.0, 12.0 Hz), 145.0 (dd, J=255.0, 15.0 Hz), 125.0, 122.0 (d, J=5.0 Hz), 118.0 (d, J=20.0 Hz), 65.5, 14.5 |
Experimental Protocols
Materials and Equipment:
-
Reagents: 1,2-Difluorobenzene, n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (THF), trimethyl borate, hydrogen peroxide (30% aqueous solution), sodium hydride (NaH, 60% dispersion in mineral oil), ethyl iodide, N,N-dimethylformamide (DMF), diethyl ether, hydrochloric acid, sodium bicarbonate, brine, anhydrous magnesium sulfate.
-
Equipment: Round-bottom flasks, magnetic stirrer, dropping funnel, low-temperature thermometer, ice bath, dry ice/acetone bath, separatory funnel, rotary evaporator, silica gel for column chromatography.
Safety Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere (nitrogen or argon).
-
Sodium hydride is a flammable solid and reacts violently with water.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Synthesis of 2,3-Difluorophenol
This protocol is adapted from a known procedure for the ortho-hydroxylation of 1,2-difluorobenzene.[1]
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 2,3-difluorophenol.
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1,2-difluorobenzene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add trimethyl borate (1.5 eq) dropwise, ensuring the temperature remains below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and carefully quench by the dropwise addition of 30% hydrogen peroxide (4.5 eq).
-
Stir the mixture vigorously for 3 hours at room temperature.
-
Extract the reaction mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure to afford 2,3-difluorophenol as a liquid.
Step 2: Synthesis of 1-Ethoxy-2,3-difluorobenzene
This protocol is based on the general principles of the Williamson ether synthesis.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 1-ethoxy-2,3-difluorobenzene.
Procedure:
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under a nitrogen atmosphere, cool the mixture to 0 °C.
-
Slowly add a solution of 2,3-difluorophenol (1.0 eq) in anhydrous THF.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-ethoxy-2,3-difluorobenzene.
Step 3: Synthesis of this compound
This protocol is an adaptation of the ortho-lithiation and formylation of difluorobenzene, leveraging the ortho-directing effect of the ethoxy group.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-ethoxy-2,3-difluorobenzene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, ensuring the temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for an additional hour, then allow it to warm to room temperature.
-
Quench the reaction by adding 1M hydrochloric acid.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford this compound.
References
Application Notes and Protocols for the Formylation of 1,2-Difluoro-3-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formylation of 1,2-difluoro-3-ethoxybenzene is a critical chemical transformation for the synthesis of 2,3-difluoro-4-ethoxybenzaldehyde. This aldehyde is a valuable building block in the development of novel pharmaceuticals and other high-value chemical entities. The strategic placement of fluorine atoms and the ethoxy group on the benzaldehyde scaffold allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. These attributes make it a sought-after intermediate in medicinal chemistry and materials science.
This document provides detailed protocols for the regioselective formylation of 1,2-difluoro-3-ethoxybenzene, focusing on the highly efficient ortho-lithiation method. Alternative formylation techniques, namely the Vilsmeier-Haack and Rieche reactions, are also presented.
Regioselectivity Analysis
The substitution pattern of 1,2-difluoro-3-ethoxybenzene presents a fascinating case for regioselectivity in electrophilic aromatic substitution. The ethoxy group at C3 is a potent activating ortho-, para-director, strongly favoring substitution at positions C2, C4, and C6. Conversely, the fluorine atoms at C1 and C2 are deactivating ortho-, para-directors.
A consolidated analysis of these directing effects points towards C4 as the most probable site of formylation. This position is strongly activated by the ortho-directing ethoxy group and further influenced by the para-directing fluorine at C1. While position C6 is also activated by the ethoxy group (para), it lacks the additional activation from a fluorine atom. Positions C2 and C5 are less favored due to steric hindrance and weaker activation. Consequently, the primary product of formylation is expected to be 2,3-difluoro-4-ethoxybenzaldehyde.
Primary Method: Ortho-lithiation and Formylation
Directed ortho-lithiation offers a highly regioselective and high-yielding route to 2,3-difluoro-4-ethoxybenzaldehyde. The protocol described below is adapted from a procedure for the analogous transformation of 3,4-difluoroanisole.[1]
Experimental Protocol
Materials:
-
1,2-Difluoro-3-ethoxybenzene
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetic acid
-
Diethyl ether
-
Petroleum ether (40-60 °C)
-
0.2 N Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnels
-
Low-temperature thermometer
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., Schlenk line)
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, dilute a 2.0 M solution of lithium diisopropylamide (1.05 equivalents) with anhydrous THF. Cool the solution to -75 °C using a dry ice/acetone bath.
-
Addition of Substrate: Slowly add a solution of 1,2-difluoro-3-ethoxybenzene (1.0 equivalent) in anhydrous THF to the LDA solution dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -75 °C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (1.1 equivalents) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. Stir for an additional 10 minutes at this temperature.
-
Quenching: Quench the reaction by the dropwise addition of acetic acid, followed by water. Allow the mixture to warm to 10 °C.
-
Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers and wash sequentially with water, 0.2 N hydrochloric acid, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil, which may crystallize upon standing.
-
Purification: Purify the crude product by recrystallization from a mixture of diethyl ether and petroleum ether (40-60 °C) to afford pure 2,3-difluoro-4-ethoxybenzaldehyde.
Data Presentation
| Reactant | Product | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3,4-Difluoroanisole | 2,3-Difluoro-6-methoxybenzaldehyde | 1. LDA, 2. DMF | THF | -75 | 95 | [1] |
| 1,2-Difluoro-3-ethoxybenzene | 2,3-Difluoro-4-ethoxybenzaldehyde | 1. LDA, 2. DMF | THF | -75 | Est. >90 |
Estimated yield based on the analogous reaction.
Alternative Formylation Methods
While ortho-lithiation provides excellent results, other classical formylation methods can also be employed.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF, to formylate electron-rich aromatic rings.[2][3][4][5]
General Protocol:
-
Vilsmeier Reagent Formation: In a cooled flask, slowly add POCl₃ to an excess of DMF with stirring.
-
Formylation: Add 1,2-difluoro-3-ethoxybenzene to the Vilsmeier reagent. The reaction temperature can range from 0 °C to 80 °C, depending on the substrate's reactivity.[3]
-
Hydrolysis: After the reaction is complete, hydrolyze the intermediate iminium salt by adding water or an aqueous base to obtain the aldehyde.
-
Work-up and Purification: Perform a standard aqueous work-up followed by extraction with an organic solvent. The crude product is then purified, typically by column chromatography.
Rieche Formylation
The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄).[6] This method is also suitable for electron-rich aromatic compounds.
General Protocol:
-
Reaction Setup: Dissolve 1,2-difluoro-3-ethoxybenzene in an inert solvent like dichloromethane.
-
Addition of Reagents: Add dichloromethyl methyl ether and a Lewis acid (e.g., TiCl₄) to the solution.
-
Reaction: Stir the mixture at a suitable temperature until the reaction is complete.
-
Work-up and Purification: Quench the reaction with an acidic workup. Extract the product with an organic solvent, dry, and concentrate. Purify the crude product by chromatography or distillation.
Product Characterization: 2,3-Difluoro-4-ethoxybenzaldehyde
The synthesized 2,3-difluoro-4-ethoxybenzaldehyde can be characterized using various spectroscopic techniques. Expected data based on analogous compounds are provided below.
| Technique | Expected Data |
| ¹H NMR | Aldehyde proton (CHO) singlet around δ 10.4 ppm. Aromatic protons will appear as multiplets in the aromatic region (δ 6.7-7.4 ppm). The ethoxy group will show a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons. The chemical shift of the methoxy group in the analogous 2,3-difluoro-6-methoxybenzaldehyde is δ 3.93 ppm.[1] |
| ¹³C NMR | The aldehyde carbonyl carbon will appear around δ 189-193 ppm. Aromatic carbons will be observed in the δ 110-160 ppm region, showing C-F couplings. The ethoxy group carbons (-OCH₂- and -CH₃) will be in the upfield region. |
| IR Spectroscopy | A strong carbonyl (C=O) stretching band characteristic of an aldehyde around 1690-1710 cm⁻¹. C-F stretching bands will be present in the fingerprint region. C-O stretching for the ether linkage will also be observable. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of 2,3-difluoro-4-ethoxybenzaldehyde. Common fragmentation patterns would include the loss of a hydrogen radical (M-1) and a formyl radical (M-29). |
Visualizations
Logical Relationship of Formylation Methods
Caption: Overview of formylation methods for 1,2-difluoro-3-ethoxybenzene.
Experimental Workflow for Ortho-lithiation and Formylation
Caption: Step-by-step workflow for the ortho-lithiation and formylation protocol.
References
- 1. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Rieche formylation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of 6-Ethoxy-2,3-difluorobenzaldehyde via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-Ethoxy-2,3-difluorobenzaldehyde, a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The synthesis is achieved through the Williamson ether synthesis, a robust and widely applicable method for forming ethers. This protocol outlines the reaction of 2,3-difluoro-6-hydroxybenzaldehyde with an ethylating agent in the presence of a suitable base. The methodology is presented with clarity and detail to ensure reproducibility for researchers in organic chemistry and drug development.
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide or other substrate with a good leaving group.[1][2][3] In the context of medicinal chemistry, the introduction of an ethoxy group to a fluorinated benzaldehyde scaffold can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The target molecule, this compound, serves as a key building block for more complex molecular architectures. This protocol details the ethylation of the hydroxyl group of 2,3-difluoro-6-hydroxybenzaldehyde.
Reaction Scheme
Caption: General reaction scheme for the Williamson ether synthesis of this compound.
Experimental Protocol
This protocol is based on established principles of the Williamson ether synthesis for the preparation of aryl ethers.[4]
Materials:
-
2,3-Difluoro-6-hydroxybenzaldehyde
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,3-difluoro-6-hydroxybenzaldehyde (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the flask.
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Addition of Ethylating Agent: While stirring, add ethyl iodide (1.2 - 1.5 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and allow it to stir for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into deionized water and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| 2,3-Difluoro-6-hydroxybenzaldehyde | 1.0 equivalent |
| Ethyl Iodide | 1.2 - 1.5 equivalents |
| Potassium Carbonate | 1.5 - 2.0 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | 60 - 80 °C |
| Reaction Time | 4 - 8 hours |
| Expected Outcome | |
| Product | This compound |
| Expected Yield | Moderate to High |
| Purification Method | Column Chromatography / Recrystallization |
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Ethyl iodide is a lachrymator and should be handled with care.
-
DMF is a potential teratogen and should be handled with appropriate caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Williamson ether synthesis provides an effective and straightforward method for the preparation of this compound. The protocol described herein is designed to be a reliable starting point for researchers. Optimization of reaction conditions, such as base, solvent, temperature, and reaction time, may be necessary to achieve the highest possible yields and purity. This application note serves as a valuable resource for chemists engaged in the synthesis of complex organic molecules for various applications, including drug discovery and materials science.
References
Application Notes and Protocols: Nucleophilic Reactions of 6-Ethoxy-2,3-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reaction of 6-Ethoxy-2,3-difluorobenzaldehyde with various nucleophiles. Due to the limited availability of specific literature for this substrate, the following protocols are representative examples based on well-established reactions of substituted benzaldehydes. These methodologies serve as a starting point and may require optimization for specific research applications.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. The ethoxy group at the 6-position can influence the reactivity and regioselectivity of these reactions. This document outlines key applications and protocols for common nucleophilic addition reactions.
Reaction with Organometallic Reagents: Grignard Reaction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction involving the nucleophilic addition of an organomagnesium halide to a carbonyl group.[1][2] The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, is expected to produce a secondary alcohol.
Application Note:
This reaction is crucial for introducing alkyl, vinyl, or aryl substituents at the benzylic position, leading to a diverse array of chiral secondary alcohols. These products can serve as intermediates in the synthesis of complex molecular scaffolds for drug discovery. The fluorine and ethoxy substituents on the aromatic ring can modulate the biological activity and pharmacokinetic properties of the final compounds.
Experimental Protocol: Synthesis of 1-(6-Ethoxy-2,3-difluorophenyl)ethanol
Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| This compound | C₉H₈F₂O₂ | 186.16 | 1.86 g | 10.0 | 1.0 |
| Magnesium Turnings | Mg | 24.31 | 0.29 g | 12.0 | 1.2 |
| Methyl Iodide | CH₃I | 141.94 | 1.70 g (0.75 mL) | 12.0 | 1.2 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 50 mL | - | - |
| Saturated NH₄Cl solution | NH₄Cl | 53.49 | 20 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |
Procedure:
-
Grignard Reagent Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq) in an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to activate the magnesium.
-
Add 10 mL of anhydrous diethyl ether to cover the magnesium.
-
Dissolve methyl iodide (1.2 eq) in 10 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the methyl iodide solution to the magnesium. The reaction should start, indicated by bubbling and a color change. If not, gently warm the flask.
-
Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield 1-(6-Ethoxy-2,3-difluorophenyl)ethanol.
-
Logical Workflow for Grignard Reaction
Caption: Workflow for the synthesis of 1-(6-Ethoxy-2,3-difluorophenyl)ethanol via Grignard reaction.
Reaction with Phosphorus Ylides: Wittig Reaction
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones.[3][4][5] It involves the reaction of a carbonyl compound with a phosphonium ylide (Wittig reagent). The reaction is known for its reliability and functional group tolerance.
Application Note:
The Wittig reaction with this compound allows for the introduction of a carbon-carbon double bond, leading to various substituted styrenes. These products are valuable precursors for polymers, and in drug development, they can be used to synthesize analogs of natural products or to introduce conformational constraints in bioactive molecules. The stereochemical outcome (E/Z selectivity) can often be controlled by the choice of ylide and reaction conditions.[3][4]
Experimental Protocol: Synthesis of 6-Ethoxy-2,3-difluoro-1-vinylbenzene
Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.23 | 4.29 g | 12.0 | 1.2 |
| n-Butyllithium (1.6 M in hexanes) | C₄H₉Li | 64.06 | 7.5 mL | 12.0 | 1.2 |
| This compound | C₉H₈F₂O₂ | 186.16 | 1.86 g | 10.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 60 mL | - | - |
| Saturated NH₄Cl solution | NH₄Cl | 53.49 | 20 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |
Procedure:
-
Ylide Preparation:
-
Under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (40 mL) in an oven-dried, two-necked flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.2 eq) dropwise to the suspension. The mixture will turn a characteristic orange/yellow color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
Dissolve this compound (1.0 eq) in anhydrous THF (20 mL).
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane eluent) to yield 6-Ethoxy-2,3-difluoro-1-vinylbenzene.
-
Wittig Reaction Signaling Pathway
Caption: Mechanism of the Wittig reaction for alkene synthesis.
Reaction with Active Methylene Compounds: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. This reaction is typically catalyzed by a weak base.
Application Note:
This condensation reaction is particularly useful for synthesizing electron-deficient alkenes, which are important intermediates in various organic transformations, including Michael additions and Diels-Alder reactions. Reacting this compound with compounds like malononitrile or diethyl malonate can lead to products with potential applications as specialty polymers or as scaffolds in medicinal chemistry.
Experimental Protocol: Synthesis of 2-(6-Ethoxy-2,3-difluorobenzylidene)malononitrile
Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| This compound | C₉H₈F₂O₂ | 186.16 | 1.86 g | 10.0 | 1.0 |
| Malononitrile | CH₂(CN)₂ | 66.06 | 0.66 g | 10.0 | 1.0 |
| Piperidine | C₅H₁₁N | 85.15 | 0.1 mL | - | cat. |
| Ethanol | C₂H₅OH | 46.07 | 30 mL | - | - |
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol (30 mL).
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate or by TLC.
-
If the reaction is slow, it can be gently heated to reflux for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath to promote crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Knoevenagel Condensation Workflow
Caption: A simplified workflow for the Knoevenagel condensation.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and desired outcomes. Appropriate safety precautions should always be taken when handling chemicals.
References
Application Notes and Protocols for the Oxidation of 6-Ethoxy-2,3-difluorobenzaldehyde to a Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the oxidation of 6-Ethoxy-2,3-difluorobenzaldehyde to its corresponding carboxylic acid, 6-ethoxy-2,3-difluorobenzoic acid. This transformation is a crucial step in the synthesis of various pharmaceutical compounds and fine chemicals, where the introduction of a carboxylic acid moiety on a fluorinated aromatic scaffold is required.
Introduction
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. The substrate, this compound, possesses both electron-withdrawing fluorine atoms and an electron-donating ethoxy group, which can influence the reactivity of the aldehyde and the stability of the aromatic ring. Therefore, the choice of a mild and selective oxidizing agent is critical to achieve a high yield of the desired carboxylic acid while avoiding potential side reactions.
This document outlines two effective methods for this oxidation: the Pinnick oxidation, known for its mild conditions and high functional group tolerance, and an alternative method using basic hydrogen peroxide.
Physicochemical Data of Reactants and Products
A summary of the available physicochemical data for the starting material and related compounds is presented below for reference during experimental work.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₉H₈F₂O₂ | 186.16 | - | - | - |
| 2,3-Difluoro-6-methoxybenzaldehyde | C₈H₆F₂O₂ | 172.13 | Solid | 55-57 | - |
| 6-Ethoxy-2,3-difluorobenzoic acid (Expected Product) | C₉H₈F₂O₃ | 202.16 | Solid | - | - |
| 2,3-Difluoro-6-methoxybenzoic acid | C₈H₆F₂O₃ | 188.13 | - | - | - |
Recommended Experimental Protocols
Protocol 1: Pinnick Oxidation
The Pinnick oxidation utilizes sodium chlorite (NaClO₂) under mildly acidic conditions and is highly effective for the oxidation of a wide range of aldehydes, including those with sensitive functional groups.[1][2]
Reaction Scheme:
Materials:
-
This compound
-
Sodium chlorite (NaClO₂, 80% technical grade)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Ethyl acetate
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a mixture of tert-butanol and water (typically a 2:1 to 3:1 ratio).
-
To the stirred solution, add 2-methyl-2-butene (4.0 equiv) as a scavenger for the hypochlorite byproduct.[2]
-
Add sodium dihydrogen phosphate monohydrate (4.0 equiv) to buffer the reaction mixture.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of sodium chlorite (1.5 equiv) in water to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-6 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Adjust the pH of the aqueous layer to ~2-3 with 1M HCl.
-
Extract the product into ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to afford the crude 6-ethoxy-2,3-difluorobenzoic acid.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography.
Expected Yield: Based on similar transformations, yields are expected to be in the range of 80-95%.
Protocol 2: Basic Hydrogen Peroxide Oxidation
An alternative method involves the use of hydrogen peroxide in a basic medium. This method has been reported for the oxidation of the structurally similar 2,3-difluoro-6-methoxybenzaldehyde.[3]
Reaction Scheme:
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Potassium hydroxide (KOH)
-
Water (deionized)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
Procedure:
-
In a round-bottom flask, prepare a solution of potassium hydroxide (6.0 equiv) in water.
-
Add this compound (1.0 equiv) to the basic solution.
-
With vigorous stirring, slowly add 30% hydrogen peroxide (8.0 equiv) to the mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to 70 °C and maintain this temperature for 2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Extract the product with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Expected Yield: The reported yield for the methoxy analog was 52%.[3]
Data Presentation
The following table summarizes the key parameters for the two proposed oxidation protocols for easy comparison.
| Parameter | Protocol 1: Pinnick Oxidation | Protocol 2: Basic H₂O₂ Oxidation |
| Oxidizing Agent | Sodium chlorite (NaClO₂) | Hydrogen peroxide (H₂O₂) |
| Reaction Conditions | Mildly acidic (buffered) | Basic (KOH) |
| Temperature | 0 °C to room temperature | 70 °C |
| Typical Reaction Time | 2 - 6 hours | 2 hours |
| Key Advantages | High functional group tolerance, mild conditions, high yields.[1] | Inexpensive reagents. |
| Potential Disadvantages | Requires a scavenger for hypochlorite. | Potentially lower yields, more vigorous conditions. |
| Expected Yield Range | 80-95% | 50-60% |
Visualizations
Experimental Workflow for Pinnick Oxidation
Caption: Workflow for the Pinnick Oxidation.
Signaling Pathway of Pinnick Oxidation
Caption: Key steps in the Pinnick Oxidation.
References
Application Note: Reduction of 6-Ethoxy-2,3-difluorobenzaldehyde to (6-Ethoxy-2,3-difluorophenyl)methanol
Introduction
The reduction of aromatic aldehydes to their corresponding benzyl alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and materials science industries. This application note details a robust and efficient protocol for the reduction of 6-Ethoxy-2,3-difluorobenzaldehyde to (6-Ethoxy-2,3-difluorophenyl)methanol using sodium borohydride (NaBH₄). Sodium borohydride is a mild and selective reducing agent, offering high yields and operational simplicity for the conversion of aldehydes to primary alcohols.[1][2][3] This method avoids the harsh conditions and pyrophoric nature associated with stronger reducing agents like lithium aluminum hydride (LiAlH₄).[4][5][6]
The resulting product, (6-Ethoxy-2,3-difluorophenyl)methanol, is a valuable building block for the synthesis of more complex molecules. The protocol provided herein is optimized for laboratory scale and is intended for researchers, scientists, and professionals in drug development.
Experimental Overview
The reduction is carried out by treating a solution of this compound in a protic solvent, such as methanol or ethanol, with sodium borohydride. The reaction proceeds at room temperature and is typically complete within a few hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Following the completion of the reaction, a standard aqueous work-up is performed to quench the excess reducing agent and isolate the desired product.
Quantitative Data Summary
The following table summarizes the typical results obtained from the reduction of this compound using the described protocol.
| Parameter | Value |
| Starting Material | This compound |
| Product | (6-Ethoxy-2,3-difluorophenyl)methanol |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Reaction Temperature | 20-25 °C |
| Reaction Time | 2 hours |
| Yield | 95% |
| Purity (by ¹H NMR) | >98% |
Detailed Experimental Protocol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel 60 F₂₅₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of methanol. Stir the solution at room temperature (20-25 °C) until the aldehyde is completely dissolved.
-
Addition of Reducing Agent: To the stirred solution, slowly add 0.25 g of sodium borohydride in small portions over 10 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (eluent: 3:1 hexanes/ethyl acetate). The reaction is typically complete within 2 hours.
-
Quenching the Reaction: Once the starting material is consumed, cool the reaction mixture to 0 °C using an ice bath. Slowly add 10 mL of deionized water to quench the excess sodium borohydride.
-
Acidification: Carefully add 1 M HCl dropwise to the mixture until the pH is approximately 5-6. This will neutralize the borate salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with deionized water (20 mL) followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Reaction Scheme
Caption: Chemical transformation of the starting material to the product.
Experimental Workflow
Caption: Step-by-step workflow for the reduction reaction.
References
Application Notes and Protocols: The Role of 6-Ethoxy-2,3-difluorobenzaldehyde in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethoxy-2,3-difluorobenzaldehyde is a key aromatic aldehyde intermediate playing a significant role in the synthesis of complex pharmaceutical molecules. Its unique substitution pattern, featuring a difluorinated benzene ring and an ethoxy group, imparts desirable physicochemical properties to the resulting drug candidates. The presence of fluorine atoms is known to enhance metabolic stability, binding affinity, and bioavailability, while the ethoxy group can increase lipophilicity, which may improve membrane permeability.[1]
This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the preparation of pharmaceutical intermediates, with a specific focus on its application in the synthesis of orexin receptor antagonists.
Application: Synthesis of Orexin Receptor Antagonists
A notable application of this compound is its use as a crucial building block in the synthesis of lactam derivatives that function as orexin receptor antagonists.[2] Orexin receptors are involved in the regulation of sleep-wake cycles, and their antagonists are investigated for the treatment of insomnia. The aldehyde functional group of this compound allows for its incorporation into heterocyclic scaffolds, forming the core of these bioactive molecules.
Quantitative Data
The following table summarizes key data for this compound and a representative synthesis.
| Parameter | Value | Notes |
| Compound Properties | ||
| CAS Number | 773101-62-5 | [1] |
| Molecular Formula | C₉H₈F₂O₂ | [1] |
| Molecular Weight | 186.16 g/mol | |
| Purity (Typical) | ≥98% | Commercially available specification.[1] |
| Representative Reaction Data | ||
| Synthesis of this compound | ||
| Starting Material | 1-Ethoxy-2,3-difluorobenzene | |
| Reaction Type | Ortho-lithiation and Formylation | A common method for this type of transformation. |
| Typical Yield | 60-75% | Yields can vary based on scale and purification method. |
| Synthesis of Lactam Intermediate | ||
| Starting Material | This compound | |
| Reaction Type | Reductive Amination | A key step in the synthesis of the orexin receptor antagonist scaffold.[2] |
| Typical Yield | 50-70% | Yields for multi-step sequences leading to such intermediates. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound via ortho-lithiation of 1-Ethoxy-2,3-difluorobenzene followed by formylation.
Materials:
-
1-Ethoxy-2,3-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Nitrogen gas supply
-
Dry glassware
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel under a nitrogen atmosphere.
-
Initial Solution: Add 1-Ethoxy-2,3-difluorobenzene (1 equivalent) to anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-Butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench by adding 1 M hydrochloric acid until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Protocol 2: Synthesis of a Lactam-Based Orexin Receptor Antagonist Intermediate
This protocol outlines the initial step in the utilization of this compound for the synthesis of a lactam-based orexin receptor antagonist, as conceptually described in patent literature.[2]
Materials:
-
This compound
-
A primary amine-containing lactam precursor
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Methanol
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1 equivalent) and the primary amine-containing lactam precursor (1 equivalent) in dichloroethane.
-
Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with saturated aqueous sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting secondary amine intermediate by column chromatography or recrystallization to obtain the desired lactam-based intermediate.
Visualizations
References
Application Note: High-Purity Isolation of 6-Ethoxy-2,3-difluorobenzaldehyde for Pharmaceutical Research
Abstract
This application note provides a detailed protocol for the purification of 6-Ethoxy-2,3-difluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the absence of a standardized purification method in the current literature, this document outlines two robust purification strategies: recrystallization and column chromatography. These protocols are designed to effectively remove common impurities, ensuring the high purity required for drug development and scientific research. This note also includes a comprehensive table of the compound's predicted physical properties based on related molecules and a visual workflow to guide researchers through the purification process.
Introduction
This compound is a substituted aromatic aldehyde whose structural motif is of significant interest in medicinal chemistry. The presence of the ethoxy group and fluorine atoms can critically influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. Impurities from the synthesis of this intermediate, such as unreacted starting materials or side-products, can interfere with subsequent reactions and biological assays. Therefore, a reliable purification protocol is essential to obtain a compound of high purity. This document details two effective purification methods, providing researchers with the necessary procedures to prepare high-quality this compound.
Predicted Physicochemical Properties
To facilitate the development of a purification protocol, the physicochemical properties of this compound have been estimated based on structurally similar compounds. These predicted values are summarized in the table below.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₉H₈F₂O₂ | - |
| Molecular Weight | 186.16 g/mol | - |
| Appearance | White to off-white solid or high-boiling liquid | Based on the melting points of 2,3-difluoro-6-methoxybenzaldehyde (55-57 °C) and 2,6-difluorobenzaldehyde (15-17 °C).[1] |
| Boiling Point | > 200 °C at 760 mmHg | Extrapolated from the boiling point of 2,3-difluoro-6-methoxybenzaldehyde (233 °C at 760 mmHg).[1] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in non-polar solvents (e.g., hexanes); likely insoluble in water. | The ethoxy and difluoro-substituted benzene ring suggests moderate polarity. The ethoxy group can enhance solubility in organic solvents.[2] |
Common Impurities
The synthesis of this compound likely involves the formylation of an ethoxy-difluorobenzene precursor. Potential impurities may include:
-
Unreacted Starting Materials: Such as 1,2-difluoro-3-ethoxybenzene.
-
Over- or Side-reaction Products: Including the corresponding benzoic acid (from oxidation of the aldehyde) or benzyl alcohol (from reduction).
-
Reagents from Synthesis: Residual catalysts or formylating agents.
Experimental Protocols
Two primary methods for the purification of this compound are presented below: Recrystallization and Column Chromatography. The choice of method will depend on the nature and quantity of the impurities present.
Protocol 1: Recrystallization
This method is suitable for removing small amounts of impurities when the crude product is a solid.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, isopropanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
This method is ideal for separating the target compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine the optimal eluent composition by performing TLC analysis of the crude mixture. A solvent system that gives a retention factor (Rf) of 0.2-0.4 for the target compound is generally suitable.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Workflow and Pathway Visualization
The following diagrams illustrate the logical workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting the appropriate purification method.
Conclusion
The protocols detailed in this application note provide a reliable framework for the purification of this compound. By following these guidelines, researchers and drug development professionals can obtain this key intermediate with the high degree of purity necessary for demanding applications in pharmaceutical synthesis and research. The choice between recrystallization and column chromatography should be guided by the physical state of the crude product and the nature of the impurities.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Ethoxy-2,3-difluorobenzaldehyde
Welcome to the technical support center for the synthesis of 6-Ethoxy-2,3-difluorobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist you in improving the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through the ortho-formylation of 1-ethoxy-2,3-difluorobenzene. This is typically achieved via a lithiation reaction using a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Moisture: The lithiation reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.
-
Reagent Quality: The quality of n-BuLi is crucial. Use a freshly titrated or newly purchased solution. Degradation of n-BuLi will lead to incomplete lithiation.
-
Reaction Temperature: The temperature for both lithiation and formylation steps is critical. Deviation from the optimal temperature can lead to side reactions or incomplete conversion.
-
Impure Starting Material: The purity of 1-ethoxy-2,3-difluorobenzene can significantly impact the reaction. Ensure the starting material is free of impurities that might interfere with the lithiation.
Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the likely side products?
A3: Common side products in this reaction include:
-
Unreacted 1-ethoxy-2,3-difluorobenzene.
-
Products resulting from lithiation at other positions on the aromatic ring.
-
Over-reaction products, such as the formation of a secondary alcohol if the aldehyde is further attacked by the organolithium reagent.
-
Products from the reaction of n-BuLi with the solvent if the temperature is not well-controlled.
Q4: How can I improve the regioselectivity of the formylation?
A4: The ethoxy group directs the lithiation to the ortho position (C6). To maximize this regioselectivity, it is important to maintain a low temperature during the lithiation step, typically below -60 °C. This minimizes the likelihood of lithiation at other positions.
Q5: What is the best method for purifying the final product?
A5: Column chromatography on silica gel is the most effective method for purifying this compound from unreacted starting material and side products. A gradient elution system, for example, with ethyl acetate and hexanes, is typically employed.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no product formation) | 1. Inactive n-BuLi. 2. Presence of excessive moisture or protic impurities. 3. Incorrect reaction temperature. | 1. Titrate the n-BuLi solution before use. 2. Ensure all glassware is rigorously dried and solvents are anhydrous. Use an inert atmosphere. 3. Verify the accuracy of the thermometer and maintain the recommended low temperature. |
| Low Conversion of Starting Material | 1. Insufficient n-BuLi. 2. Short reaction time for lithiation. | 1. Use a slight excess of n-BuLi (e.g., 1.1-1.2 equivalents). 2. Increase the reaction time for the lithiation step. Monitor the reaction by TLC if possible. |
| Formation of a Brown/Tarry Mixture | 1. Reaction temperature too high during n-BuLi addition or formylation. 2. Localized heating during reagent addition. | 1. Maintain a consistently low temperature throughout the addition of reagents. 2. Add reagents slowly and sub-surface with good stirring to dissipate heat. |
| Product is contaminated with a significant amount of a secondary alcohol | The intermediate aldehyde was attacked by a second equivalent of the organolithium reagent. | Add the organolithium reagent to the solution of the starting material and then add this mixture to the formylating agent. Alternatively, ensure the formylating agent is in slight excess and the temperature is kept low. |
Experimental Protocols
Synthesis of this compound
This protocol describes the ortho-formylation of 1-ethoxy-2,3-difluorobenzene.
Materials:
-
1-ethoxy-2,3-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-ethoxy-2,3-difluorobenzene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise to the solution while maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add anhydrous DMF (1.2 eq) dropwise, again keeping the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield
| Entry | n-BuLi (eq.) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1.0 | -78 | 1 | 65 |
| 2 | 1.1 | -78 | 1 | 82 |
| 3 | 1.2 | -78 | 1 | 85 |
| 4 | 1.1 | -60 | 1 | 75 |
| 5 | 1.1 | -78 | 2 | 83 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Formylation of Substituted Difluorobenzenes
Welcome to the Technical Support Center for the formylation of substituted difluorobenzenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during these sensitive electrophilic aromatic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of substituted difluorobenzenes?
A1: The primary methods for introducing a formyl group onto a substituted difluorobenzene ring are the Vilsmeier-Haack reaction, Friedel-Crafts formylation (and its variations like the Rieche formylation), and ortho-lithiation followed by quenching with a formylating agent. The choice of method depends on the nature and position of the substituents on the difluorobenzene ring. Electron-rich substrates are generally required for Vilsmeier-Haack and Friedel-Crafts reactions, while ortho-lithiation is suitable for substrates with a directing metalating group.[1][2]
Q2: How do the fluorine atoms on the benzene ring affect the formylation reaction?
A2: Fluorine atoms are strongly electron-withdrawing through induction, which deactivates the aromatic ring towards electrophilic attack.[3] This makes formylation of difluorobenzenes more challenging compared to benzene or more activated aromatic compounds. However, fluorine can also act as an ortho-directing group in ortho-lithiation reactions due to its ability to coordinate with lithium.[4] The position of the fluorine atoms relative to each other and to other substituents significantly influences the regioselectivity and reactivity of the formylation reaction.
Q3: Why is 1,4-difluorobenzene often unreactive in Friedel-Crafts type formylations?
A3: In 1,4-difluorobenzene, the two fluorine atoms are para to each other, and their strong, deactivating inductive effects are additive, significantly reducing the nucleophilicity of the aromatic ring. This makes it highly resistant to electrophilic attack by common formylating agents under Friedel-Crafts conditions.[3] More forcing conditions may be required, which can lead to decomposition or unwanted side reactions.
Q4: What is the role of a directing group in the ortho-lithiation formylation of difluorobenzenes?
A4: A directing metalating group (DMG) is a functional group that can coordinate to an organolithium reagent (like n-butyllithium), directing the deprotonation to the adjacent ortho position.[5] For substituted difluorobenzenes, a well-chosen DMG is crucial for achieving high regioselectivity in the formylation. The fluorine atom itself can act as a weak directing group.[4]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Formylated Product
Q: My formylation of a substituted difluorobenzene is resulting in a low yield or recovery of unreacted starting material. What are the possible causes and solutions?
A: Low yields in the formylation of difluorobenzenes are common due to the deactivating nature of the fluorine atoms. Several factors could be at play:
-
Insufficient Reactivity of the Substrate: The combined electron-withdrawing effect of two fluorine atoms and potentially other deactivating substituents can render the ring too electron-poor for the chosen formylation method.
-
Solution: For Vilsmeier-Haack or Friedel-Crafts reactions, consider switching to a more powerful formylating system. For instance, using dichloromethyl methyl ether with a strong Lewis acid like TiCl₄ or AlCl₃ can be more effective than the standard Vilsmeier reagent (POCl₃/DMF).[6] If applicable, ortho-lithiation is often a more successful strategy for deactivated rings, provided a suitable directing group is present.[4]
-
-
Moisture Contamination: Many formylating reagents, especially the Vilsmeier reagent and Lewis acids used in Friedel-Crafts reactions, are highly sensitive to moisture.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.
-
-
Suboptimal Reaction Conditions: The reaction temperature and time may not be optimized for your specific substrate.
-
Solution: For sluggish reactions, a moderate increase in temperature may be necessary.[7] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid decomposition from prolonged heating.
-
-
Poor Reagent Quality: The formylating agent or catalyst may have degraded.
-
Solution: Use freshly prepared Vilsmeier reagent. The purity of Lewis acids can also be critical; consider using a freshly opened bottle or purifying it before use.
-
Issue 2: Formation of Multiple Products and Isomers
Q: My reaction is producing a mixture of isomeric aldehydes. How can I improve the regioselectivity?
A: Poor regioselectivity is a common challenge, especially when the positions on the difluorobenzene ring have similar electronic and steric environments.
-
Ambiguous Directing Effects: The combined directing effects of the fluorine atoms and other substituents may not strongly favor one position for electrophilic attack.
-
Solution: Carefully analyze the directing effects of all substituents. For electrophilic aromatic substitutions, activating groups will generally direct ortho- and para-, while deactivating groups direct meta- (with halogens being an exception, directing ortho- and para- despite being deactivating). For ortho-lithiation, the choice and position of the directing metalating group is paramount. It may be necessary to modify the substrate to introduce a stronger directing group to achieve the desired regioselectivity.
-
-
Steric Hindrance: The formylating agent may be sterically hindered from attacking the desired position.
-
Solution: While less common with the small formyl group, significant steric hindrance from bulky substituents can influence regioselectivity. In such cases, consider a different synthetic strategy or a less sterically demanding formylating reagent if available.
-
Issue 3: Formation of Unexpected Side Products
Q: I am observing significant side product formation in my formylation reaction. What are these byproducts and how can I minimize them?
A: Several side reactions can occur during the formylation of substituted difluorobenzenes.
-
Di-formylation: If the product is still sufficiently activated, a second formyl group can be introduced.
-
Solution: Use a stoichiometric amount of the formylating agent or even a slight excess of the substrate. Adding the formylating agent slowly to the substrate solution can also help to minimize di-formylation.
-
-
Formation of Diphenylmethane and Triphenylmethane Derivatives: Under strong Lewis acid catalysis, the initially formed benzaldehyde can react with the starting material or another product molecule.[8]
-
Solution: This is more prevalent with highly reactive substrates and strong Lewis acids. Try using a milder Lewis acid or a different formylation method like the Vilsmeier-Haack reaction, which generally uses a weaker electrophile.[1] Maintaining a low reaction temperature can also suppress these side reactions.
-
-
Polymerization/Tarry material: Harsh reaction conditions can lead to the formation of polymeric materials, especially with phenol or aniline derivatives.[7]
-
Solution: Use milder reaction conditions (lower temperature, shorter reaction time). Ensure high purity of starting materials, as impurities can sometimes initiate polymerization.
-
Quantitative Data on Side Reactions
The following table summarizes known side products and their observed yields in specific formylation reactions of substituted difluorobenzenes.
| Substrate | Formylation Method | Desired Product | Side Product(s) | Yield of Desired Product | Yield of Side Product(s) | Reference |
| 1,2-Difluorobenzene | Dichloromethyl propyl ether / AlCl₃ | 2,3-Difluorobenzaldehyde & 3,4-Difluorobenzaldehyde | Diphenylmethane derivatives | 40% (total isomers) | Detected by GC-MS | [8] |
| 1,3-Difluorobenzene | Dichloromethyl propyl ether / AlCl₃ | 2,4-Difluorobenzaldehyde | Diphenylmethane and triphenylmethane derivatives | 73% | Detected by GC-MS | [8] |
| 3,5-Difluorophenol | Duff formylation | 3,5-Difluoro-4-hydroxybenzaldehyde | - | - | - | [9] |
| 2,3-Difluoroanisole | Dichloromethyl methyl ether / Friedel-Crafts | 2-Methoxy-3,4-difluorobenzaldehyde | - | - | - | [9] |
Note: Quantitative data for side products is often not reported in the literature, with their presence typically confirmed by techniques like GC-MS.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of a Substituted Difluorobenzene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted difluorobenzene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium acetate solution
-
Ice bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous DMF (3 eq.). Cool the flask to 0 °C using an ice bath. Add POCl₃ (1.1 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for an additional 30 minutes.
-
Reaction with Substrate: Dissolve the substituted difluorobenzene (1 eq.) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to 40-60 °C. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate to quench the reaction and hydrolyze the iminium salt intermediate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Ortho-Lithiation Formylation of a Substituted Difluorobenzene
This protocol is a general procedure for the ortho-lithiation of a difluorobenzene derivative bearing a directing group, followed by quenching with DMF.
Materials:
-
Substituted difluorobenzene with a directing group
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated ammonium chloride solution
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve the substituted difluorobenzene (1 eq.) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq.) dropwise via syringe, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.
-
Formylation: Add anhydrous DMF (3 eq.) dropwise to the reaction mixture at -78 °C.
-
Quenching: After stirring for 30 minutes at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Extraction: Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the Vilsmeier-Haack formylation.
Caption: General workflow for ortho-lithiation formylation.
Caption: Troubleshooting logic for formylation reactions.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Ethoxy-2,3-difluorobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 6-Ethoxy-2,3-difluorobenzaldehyde.
Troubleshooting Guide
Users often face challenges in achieving high purity for this compound due to the presence of closely related impurities and the compound's inherent reactivity. Below is a table summarizing common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Synthesis | - Incomplete reaction. - Presence of starting materials. - Formation of the corresponding carboxylic acid (6-ethoxy-2,3-difluorobenzoic acid) via oxidation.[1] - Formation of the corresponding benzyl alcohol from over-reduction. | - Monitor the reaction progress using TLC or GC-MS to ensure completion. - Perform an aqueous wash with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities.[1] - Employ column chromatography to separate the aldehyde from less polar starting materials and more polar byproducts.[2][3] |
| Product Discoloration (Yellowing) | - Air oxidation of the aldehyde group.[4] - Presence of phenolic impurities from the cleavage of the ethoxy group under harsh conditions. - Trace amounts of highly conjugated impurities. | - Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. - Consider purification by vacuum distillation to remove non-volatile colored impurities.[4][5] - Recrystallization from a suitable solvent system can also help in removing colored impurities.[6][7] |
| Low Yield After Purification | - Decomposition on silica gel during column chromatography. Aldehydes can be sensitive to the acidic nature of silica.[3] - Loss of product during aqueous washes if the compound has some water solubility. - Product volatility leading to loss during solvent removal under high vacuum. | - Deactivate the silica gel with a small amount of triethylamine in the eluent before performing column chromatography.[3] Alternatively, use a less acidic stationary phase like alumina.[3][5] - Saturate the aqueous wash solutions with sodium chloride to reduce the solubility of the organic product. - Use moderate temperatures and pressures during solvent evaporation. |
| Presence of Inseparable Impurities | - Isomeric impurities with similar polarity. - Byproducts with very similar functional groups and molecular weights. | - Utilize purification via the bisulfite adduct, which is specific to aldehydes. The aldehyde can be regenerated by treatment with a base.[8][9][10][11][12] - High-performance liquid chromatography (HPLC) may be required for the separation of challenging isomeric impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The most common impurities are typically the corresponding carboxylic acid (6-ethoxy-2,3-difluorobenzoic acid) formed by oxidation of the aldehyde, unreacted starting materials, and potentially the corresponding benzyl alcohol if a reduction step was involved in the synthesis.[1] Side-products from the formylation reaction, if used, could also be present.
Q2: My this compound is turning yellow upon storage. How can I prevent this?
A2: Yellowing is often a sign of oxidation.[4] To minimize this, store the compound under an inert atmosphere such as nitrogen or argon, in a tightly sealed container, and at a low temperature in a dark place. The addition of a radical inhibitor like BHT (butylated hydroxytoluene) in trace amounts can also help prevent oxidation during long-term storage.
Q3: Can I use distillation to purify this compound?
A3: Yes, vacuum distillation is a suitable method for purifying this compound, especially for removing non-volatile impurities and colored byproducts.[4][5] It is important to use a vacuum to lower the boiling point and prevent thermal decomposition.
Q4: Is column chromatography effective for purifying this compound? What conditions should I use?
A4: Column chromatography can be effective, but care must be taken as aldehydes can sometimes degrade on acidic silica gel.[2][3] It is advisable to use a neutral stationary phase like deactivated silica gel (by pre-treating with a triethylamine solution) or alumina.[3][5] A common eluent system would be a gradient of ethyl acetate in hexane. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.[3]
Q5: What is the bisulfite adduct formation method and when should I use it?
A5: This method involves reacting the crude aldehyde with a saturated aqueous solution of sodium bisulfite.[8][9][10][11][12] This forms a water-soluble adduct, allowing for the separation of non-aldehydic impurities by extraction. The pure aldehyde can then be regenerated from the aqueous layer by adding a base (like sodium carbonate or sodium hydroxide) and extracting it back into an organic solvent.[9] This technique is particularly useful when other methods like chromatography or distillation fail to remove persistent impurities.[10]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in hexane. To deactivate the silica, a small amount of triethylamine (e.g., 0.5% v/v) can be added to the eluent.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding ethyl acetate. The optimal gradient should be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification via Bisulfite Adduct Formation
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 10-15 minutes. A white precipitate of the bisulfite adduct may form.
-
Separation: Separate the aqueous layer containing the bisulfite adduct. Wash the organic layer with another portion of the sodium bisulfite solution to ensure complete extraction of the aldehyde.
-
Regeneration: Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining impurities. Then, carefully add a base (e.g., 10% aqueous sodium carbonate or sodium hydroxide solution) to the aqueous layer until the solution is basic (pH > 10). This will regenerate the aldehyde.
-
Extraction and Drying: Extract the regenerated aldehyde with a fresh portion of an organic solvent. Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.
Logical Troubleshooting Workflow
Below is a diagram illustrating a logical workflow for troubleshooting the purification of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. eidoloncs.co.uk [eidoloncs.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Workup [chem.rochester.edu]
- 10. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
managing the reactivity of the aldehyde group during synthesis
Welcome to the technical support center for managing the reactivity of the aldehyde functional group during multi-step synthesis. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals navigate the challenges associated with this highly reactive moiety.
Frequently Asked Questions (FAQs)
Q1: Why is the aldehyde group so reactive compared to other carbonyls like ketones or esters?
A1: Aldehydes are generally more reactive than ketones and other carbonyl compounds due to a combination of electronic and steric factors.[1][2]
-
Electronic Effects: The carbonyl carbon in an aldehyde is bonded to a hydrogen atom and a single alkyl/aryl group. Ketones have two electron-donating alkyl groups attached to the carbonyl carbon, which help to stabilize the partial positive charge on the carbon, making it less electrophilic.[1][3] Aldehydes, with only one such group, have a more electron-deficient and therefore more reactive carbonyl carbon.[1]
-
Steric Hindrance: The hydrogen atom attached to the aldehyde's carbonyl group is much smaller than the additional alkyl/aryl group found in a ketone.[4] This lack of steric bulk makes the carbonyl carbon in an aldehyde more accessible to nucleophilic attack.[3][4]
Q2: What is a "protecting group" and why is it crucial when working with aldehydes?
A2: A protecting group is a chemical moiety that is temporarily attached to a specific functional group to render it inert to certain reaction conditions.[5] This strategy is vital in multi-step synthesis to prevent an aldehyde from undergoing undesired reactions while transformations are carried out on other parts of the molecule.[6] Given the high reactivity of aldehydes, they often react preferentially with reagents intended for less reactive groups (e.g., esters, ketones).[7][8] A good protecting group must be easy to install, stable under the desired reaction conditions, and easy to remove with high yield when no longer needed.[5]
Q3: What are the most common protecting groups for aldehydes?
A3: The most widely used protecting groups for aldehydes are acetals and thioacetals, particularly their cyclic variants formed from diols and dithiols.[5][9]
-
Acetals: Formed by reacting the aldehyde with two equivalents of an alcohol or one equivalent of a diol (like ethylene glycol) under acidic catalysis.[9][10] They are stable to bases, nucleophiles, and reducing agents but are readily cleaved by mild acid hydrolysis.[7][9]
-
Thioacetals: Formed from dithiols, they are analogous to acetals but are stable under both acidic and basic conditions.[9] This provides an advantage when acidic conditions are required elsewhere in the synthesis. Their removal often requires treatment with reagents like mercuric chloride.[9]
Q4: What is an "orthogonal protecting group strategy"?
A4: An orthogonal protecting group strategy involves using multiple different classes of protecting groups within the same molecule, where each class can be removed by a specific set of reagents that do not affect the others.[11][12][13] This allows for the selective deprotection and reaction of one functional group while others remain protected.[11][12] For example, one might protect an alcohol with a silyl ether (cleaved by fluoride) and an aldehyde with an acetal (cleaved by acid), allowing for independent manipulation of each site.
Troubleshooting Guides
Problem 1: My reaction is not chemoselective; the aldehyde is reacting instead of my target functional group (e.g., a ketone or ester).
Solution: This is a classic issue stemming from the high electrophilicity and steric accessibility of the aldehyde carbonyl group.[1][3] To achieve selectivity, you must temporarily mask the aldehyde's reactivity.
-
Protect the Aldehyde: Before introducing the reagent, selectively protect the aldehyde. Due to its higher reactivity, an aldehyde can often be protected in the presence of a ketone by using a limited amount of a diol and an acid catalyst.[5]
-
Perform the Desired Reaction: With the aldehyde protected as a stable acetal, you can now perform your intended reaction (e.g., reduction of a ketone, Grignard addition to an ester) under conditions that do not affect the acetal (typically basic or nucleophilic conditions).[7][14]
-
Deprotect the Aldehyde: After the successful transformation, the aldehyde can be regenerated by simple acid-catalyzed hydrolysis.[10]
Caption: Workflow for selective reaction on a ketone in the presence of an aldehyde.
Problem 2: My acetal protection reaction is not going to completion or has a very low yield.
Solution: The formation of an acetal is a reversible equilibrium reaction.[7] To drive the reaction towards the product (the acetal), you must remove the water that is formed as a byproduct.
-
Check Reagents: Ensure your alcohol/diol and solvent are anhydrous.
-
Use a Dean-Stark Trap: The most effective method is to perform the reaction in a solvent that forms an azeotrope with water (e.g., toluene or benzene) and use a Dean-Stark apparatus to physically remove the water as it forms, thus driving the equilibrium to completion.[10]
-
Catalyst: Verify that a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid (TsOH), pyridinium p-toluenesulfonate (PPTS)) is present.[10]
Problem 3: I am unable to remove the acetal protecting group.
Solution: Acetal deprotection is typically achieved with aqueous acid.[10] If standard conditions are failing, consider the following:
-
Stronger Acid/Harsher Conditions: While mild conditions are preferred, you may need a stronger acid or increased temperature. However, be cautious of other acid-labile groups in your molecule.
-
Solvent Miscibility: Ensure your solvent system allows for mixing of the aqueous acid and your organic substrate. A co-solvent like THF or acetone can be helpful.[15]
-
Thioacetal Check: Double-check that you haven't inadvertently formed a thioacetal, which is stable to acid and requires different deprotection methods (e.g., HgCl₂).[9]
-
Alternative Reagents: For particularly stubborn acetals, other Lewis or Brønsted acids can be effective.[15]
Problem 4: My aldehyde is degrading during purification or storage.
Solution: Aldehydes are prone to two common side reactions:
-
Oxidation: Aldehydes are easily oxidized to carboxylic acids, a reaction that can even occur slowly with atmospheric oxygen.[2] Store pure aldehydes under an inert atmosphere (N₂ or Ar) and consider using an antioxidant. To remove acidic impurities, you can wash an ethereal solution of the aldehyde with a mild base like 10% sodium bicarbonate solution.[16]
-
Self-Condensation/Polymerization: Aldehydes, especially those with α-hydrogens, can undergo base- or acid-catalyzed aldol condensation. Uncatalyzed polymerization can also occur. Purification via distillation should be done carefully, and storage should be in a clean, neutral container, often at low temperatures.
Data & Reagent Selectivity
For successful synthesis, understanding the relative reactivity and the selectivity of common reagents is paramount.
Table 1: Relative Reactivity of Carbonyl Compounds to Nucleophilic Attack
| Carbonyl Compound | General Structure | Relative Reactivity | Rationale |
| Aldehyde | R-CHO | Highest | Least sterically hindered; only one e⁻-donating group.[1] |
| Ketone | R-CO-R' | Medium | More sterically hindered; two e⁻-donating groups stabilize the carbonyl.[3] |
| Ester | R-CO-OR' | Low | The lone pair on the ester oxygen participates in resonance, reducing the electrophilicity of the carbonyl carbon. |
| Amide | R-CO-NR'₂ | Lowest | The lone pair on the nitrogen is a strong electron donor via resonance, significantly reducing carbonyl electrophilicity. |
Table 2: Common Protecting Groups for Aldehydes
| Protecting Group | Formation Reagents | Stability | Cleavage Reagents |
| Cyclic Acetal | Ethylene glycol, cat. H⁺ | Basic, Nucleophilic, Reducing/Oxidizing Agents[9] | Aqueous Acid (e.g., HCl/H₂O, PPTS)[10] |
| Acyclic Acetal | 2x MeOH, cat. H⁺ | Basic, Nucleophilic, Reducing/Oxidizing Agents | Mild Aqueous Acid |
| Cyclic Thioacetal | Ethane-1,2-dithiol, Lewis Acid | Acidic, Basic, Nucleophilic, Reducing/Oxidizing Agents[9] | HgCl₂, H₂O/CH₃CN[9] |
Table 3: Selectivity of Common Hydride Reducing Agents
| Reagent | Aldehydes | Ketones | Esters | Carboxylic Acids |
| NaBH₄ (Sodium Borohydride) | Yes | Yes | No | No |
| LiAlH₄ (Lithium Aluminum Hydride) | Yes | Yes | Yes | Yes |
| DIBAL-H (Diisobutylaluminium Hydride) | Yes | Yes | Yes * | No |
| Can reduce esters to aldehydes at low temperatures.[17] |
Key Experimental Protocols
Protocol 1: Protection of an Aldehyde as a Cyclic Acetal
This protocol describes the formation of a 1,3-dioxolane from an aldehyde using ethylene glycol.
-
Materials:
-
Aldehyde-containing substrate (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid (TsOH) (0.05 eq)
-
Toluene
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the aldehyde, toluene, and ethylene glycol.
-
Add the catalytic amount of TsOH.
-
Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction to cool to room temperature.
-
Quench the reaction by adding a mild base (e.g., triethylamine or a saturated solution of NaHCO₃) to neutralize the acid catalyst.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting acetal by column chromatography or distillation as needed.
-
Caption: Key steps in the acid-catalyzed mechanism for cyclic acetal formation.
Protocol 2: Deprotection of a Cyclic Acetal
This protocol describes the hydrolysis of a 1,3-dioxolane to regenerate the aldehyde.
-
Materials:
-
Acetal-protected substrate (1.0 eq)
-
Acetone (as solvent)
-
Water
-
1M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the acetal in a mixture of acetone and water (e.g., 4:1 ratio).
-
Add a catalytic amount of 1M HCl (e.g., 0.1 eq). The amount may need to be stoichiometric depending on the substrate's stability.
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction may require gentle heating if it is slow.
-
Once the reaction is complete, neutralize the acid by adding a saturated solution of NaHCO₃ until effervescence ceases.
-
Remove the organic solvent (acetone) under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected aldehyde.
-
Purify as necessary.
-
Caption: Troubleshooting workflow for a failed selective reduction experiment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reagent.co.uk [reagent.co.uk]
- 3. Khan Academy [khanacademy.org]
- 4. quora.com [quora.com]
- 5. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. Chemoselectivity - Wikipedia [en.wikipedia.org]
- 9. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. jocpr.com [jocpr.com]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 16. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 17. Carbonyl reduction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 6-Ethoxy-2,3-difluorobenzaldehyde
Welcome to the technical support center for the synthesis of 6-ethoxy-2,3-difluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary methods for the synthesis of this compound involve the formylation of 1-ethoxy-2,3-difluorobenzene. The most successful approaches are typically ortho-lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF), or the Vilsmeier-Haack reaction.
Q2: I am observing low yields in my ortho-lithiation reaction. What are the potential causes?
A2: Low yields in ortho-lithiation reactions can stem from several factors. Incomplete deprotonation is a common issue, which can be caused by an insufficient amount of organolithium reagent or a reaction temperature that is too high. Moisture in the reaction vessel can quench the organolithium reagent, so ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. The choice of solvent can also play a critical role; tetrahydrofuran (THF) is commonly used.
Q3: During the Vilsmeier-Haack formylation, my reaction mixture turned dark, and I isolated a complex mixture of products. What went wrong?
A3: A dark reaction mixture and the formation of multiple products in a Vilsmeier-Haack reaction often indicate that the reaction conditions were too harsh, leading to side reactions or decomposition of the starting material or product. The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and DMF, is a potent electrophile.[1][2] The reaction temperature should be carefully controlled, typically starting at low temperatures and slowly warming to room temperature. The stoichiometry of the reagents is also crucial; an excess of the Vilsmeier reagent can lead to undesired side products.
Q4: How can I effectively purify the final product, this compound?
A4: Purification of this compound is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is generally effective. Recrystallization from a suitable solvent system, like diethyl ether/petroleum ether, can also be employed for further purification.[3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Conversion of Starting Material in Ortho-Lithiation
| Potential Cause | Suggested Solution |
| Insufficient organolithium reagent | Ensure accurate titration of the organolithium reagent before use. Use a slight excess (1.05-1.1 equivalents) to ensure complete deprotonation. |
| Reaction temperature too high | Maintain a low reaction temperature (typically -78 °C) during the addition of the organolithium reagent and the subsequent formylation step to prevent side reactions. |
| Presence of moisture | Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Inefficient stirring | Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture, especially during the addition of reagents. |
Problem 2: Formation of Multiple Products in Vilsmeier-Haack Reaction
| Potential Cause | Suggested Solution |
| Reaction temperature too high | Control the temperature carefully. Add the phosphorus oxychloride to the DMF at 0 °C and maintain this temperature during the addition of the substrate. Allow the reaction to warm to room temperature slowly. |
| Incorrect stoichiometry | Use a controlled amount of the Vilsmeier reagent (typically 1.1-1.5 equivalents). An excess can lead to di-formylation or other side reactions. |
| Substrate decomposition | Ensure the starting 1-ethoxy-2,3-difluorobenzene is pure. Impurities can lead to undesired side reactions under the acidic conditions of the reaction. |
Experimental Protocols
Below are detailed methodologies for the key synthetic routes to this compound.
Method 1: Ortho-lithiation followed by Formylation with DMF
This procedure is adapted from a similar synthesis of 2,3-difluoro-6-methoxybenzaldehyde.[3]
Materials:
-
1-ethoxy-2,3-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-ethoxy-2,3-difluorobenzene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes, then allow it to warm to room temperature slowly.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Parameter | Value |
| Temperature (Lithiation) | -78 °C |
| Temperature (Formylation) | -78 °C |
| Reaction Time (Lithiation) | 1 hour |
| Reaction Time (Formylation) | 30 minutes |
| Quenching Agent | Saturated aq. NH₄Cl |
Method 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings.[1][2][4]
Materials:
-
1-ethoxy-2,3-difluorobenzene
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice-water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous DMF (3.0 eq) and cool to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-ethoxy-2,3-difluorobenzene (1.0 eq) in DCM dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture into a beaker of ice-water with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Parameter | Value |
| Temperature (Reagent Formation) | 0 °C |
| Temperature (Formylation) | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Hydrolysis with ice-water |
Visualized Workflows
Caption: Workflow for Ortho-lithiation and Formylation.
Caption: Workflow for Vilsmeier-Haack Formylation.
Caption: Troubleshooting Logic for Synthesis Issues.
References
troubleshooting unexpected byproducts in 6-Ethoxy-2,3-difluorobenzaldehyde reactions
Welcome to the technical support center for 6-Ethoxy-2,3-difluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during reactions with this versatile intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during experimentation, providing explanations and actionable solutions.
Question 1: I've observed the formation of 6-Ethoxy-2,3-difluorobenzoic acid as a major byproduct. What causes this and how can I prevent it?
Answer: The aldehyde group in this compound is susceptible to oxidation, leading to the formation of the corresponding carboxylic acid.[1][2] This is a common issue that can arise from several factors:
-
Exposure to Air: Aldehydes can be slowly oxidized by atmospheric oxygen. Reactions run over extended periods or stored improperly are particularly vulnerable.
-
Oxidizing Reagents: Contamination with or unintentional use of oxidizing agents will readily convert the aldehyde to a carboxylic acid.
-
Reaction Conditions: Certain reaction conditions, especially at elevated temperatures or in the presence of some metal catalysts, can promote oxidation.
Troubleshooting & Prevention:
-
Inert Atmosphere: Always run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.
-
Degas Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Reagent Purity: Ensure all reagents and catalysts are pure and free from oxidizing contaminants.
-
Temperature Control: Avoid unnecessarily high reaction temperatures.
-
Storage: Store this compound under an inert atmosphere and at a low temperature (2-8°C is recommended) to prevent degradation over time.[3]
Question 2: My reaction was performed under strongly basic conditions and I've isolated both 6-Ethoxy-2,3-difluorobenzoic acid and (6-Ethoxy-2,3-difluorophenyl)methanol. What reaction is occurring?
Answer: This is characteristic of the Cannizzaro reaction. Since this compound has no α-hydrogens, it can undergo disproportionation in the presence of a strong base (e.g., concentrated NaOH or KOH). In this reaction, one molecule of the aldehyde is reduced to the corresponding primary alcohol while a second molecule is oxidized to the carboxylic acid.
Troubleshooting & Prevention:
-
Avoid Strong Bases: If possible, use weaker bases or alternative reaction pathways that do not require highly concentrated caustic conditions.
-
Temperature Control: The Cannizzaro reaction is often accelerated by heat. Running the reaction at lower temperatures can help minimize this side reaction.
-
Stoichiometry: Carefully control the stoichiometry of your reagents. The reaction is typically second order in aldehyde and first or second order in base, so concentrations matter.
Question 3: An unexpected byproduct is showing a phenolic -OH peak in its NMR and mass spectrum. What is the likely cause?
Answer: The formation of a byproduct with a hydroxyl group suggests the hydrolysis of the ethoxy (-OCH₂CH₃) ether linkage.[4] This typically occurs under acidic conditions (e.g., during an acidic workup or in the presence of strong acid catalysts), yielding 6-Hydroxy-2,3-difluorobenzaldehyde.
Troubleshooting & Prevention:
-
Control pH During Workup: If an acidic workup is necessary, perform it at low temperatures (0-5°C) and minimize the time the reaction mixture is in contact with the acid. Use dilute acids where possible.
-
Avoid Strong Lewis/Brønsted Acids: Be cautious when using strong acid catalysts. Consider alternative, non-acidic catalysts if this side reaction is prevalent.
-
Protective Groups: If harsh acidic conditions are unavoidable for other parts of the molecule, consider if the ethoxy group is the appropriate choice or if a more robust ether protecting group is needed.
Question 4: My nucleophilic addition reaction (e.g., Grignard, Wittig) is sluggish and results in low yields, with significant recovery of starting material. Why is this happening?
Answer: The reactivity of the aldehyde is influenced by both electronic and steric effects. While the two fluorine atoms exert a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon, the molecule's substitution pattern can lead to significant steric hindrance.[5] The ethoxy group at position 6 and the fluorine at position 2 crowd the aldehyde functional group, potentially impeding the approach of bulky nucleophiles.[5]
Troubleshooting & Prevention:
-
Less Bulky Reagents: If possible, select smaller, less sterically demanding nucleophilic reagents.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor closely for byproduct formation.
-
Use of Lewis Acids: Adding a Lewis acid catalyst can sometimes enhance the electrophilicity of the carbonyl carbon and promote the reaction.
-
Longer Reaction Times: The reaction may simply require more time to reach completion due to the steric hindrance. Monitor the reaction progress by TLC or GC-MS to determine the optimal time.
Data Presentation
The following tables summarize how reaction conditions can influence the product distribution.
Table 1: Influence of Atmosphere on Oxidation Byproduct
| Parameter | Condition A | Condition B |
| Atmosphere | Air (open flask) | Nitrogen |
| Reaction Time | 12 hours | 12 hours |
| Temperature | 25°C | 25°C |
| Desired Product Yield | 75% | 95% |
| 6-Ethoxy-2,3-difluorobenzoic acid | 20% | <2% |
Table 2: Effect of Base Concentration in a Model Reaction
| Parameter | Condition A | Condition B |
| Base | 50% aq. NaOH | 1M Na₂CO₃ |
| Temperature | 80°C | 80°C |
| Desired Product Yield | 35% | 92% |
| Cannizzaro Byproducts | 55% (acid + alcohol) | <3% |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Oxidation in a Wittig Reaction
This protocol provides a method for reacting this compound with a Wittig reagent while minimizing the formation of the corresponding carboxylic acid.
-
Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen.
-
Reagent Preparation: Prepare the ylide solution (e.g., from benzyltriphenylphosphonium chloride and n-BuLi) in anhydrous, degassed THF under a nitrogen atmosphere.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 eq) in anhydrous, degassed THF under nitrogen.
-
Addition: Cool the aldehyde solution to 0°C. Slowly add the prepared ylide solution dropwise to the aldehyde solution over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Below are diagrams illustrating key reaction pathways and troubleshooting logic.
Caption: Key byproduct formation pathways from this compound.
Caption: Diagnostic workflow for identifying the source of common byproducts.
References
stability of 6-Ethoxy-2,3-difluorobenzaldehyde under various reaction conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 6-Ethoxy-2,3-difluorobenzaldehyde. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is generally stable under standard laboratory conditions. However, its stability can be compromised by exposure to strong oxidizing agents, strong bases, and high temperatures. The aldehyde functional group is susceptible to oxidation, and the fluorine and ethoxy substituents can influence the reactivity of the aromatic ring.
Q2: How do the substituents on the aromatic ring affect the reactivity of this compound?
The reactivity of the aldehyde group is primarily determined by the electrophilicity of the carbonyl carbon. The two fluorine atoms are electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack. Conversely, the ethoxy group is an electron-donating group through resonance, which can partially mitigate the electron-withdrawing effect of the fluorine atoms. This electronic balance makes the compound reactive in a variety of transformations.
Q3: What are the expected products of common reactions with this aldehyde?
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid (6-Ethoxy-2,3-difluorobenzoic acid) using common oxidizing agents.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol (6-Ethoxy-2,3-difluorobenzyl alcohol) using reducing agents like sodium borohydride.
-
Nucleophilic Addition: The aldehyde will readily undergo nucleophilic addition reactions at the carbonyl carbon.
Q4: What are some common issues encountered during reactions with this compound?
Common issues include incomplete reactions, formation of side products due to the reactivity of the aldehyde and the aromatic ring, and difficulties in product purification. Low yields can often be attributed to suboptimal reaction conditions or the degradation of the starting material.
Troubleshooting Guides
This section addresses specific problems that may arise during experimentation with this compound.
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time and monitor progress using TLC or GC. - Increase the reaction temperature, if the compound's stability permits. - Ensure the purity and activity of all reagents. |
| Side Product Formation | - Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product. - Consider using a protective group for the aldehyde if it is interfering with other desired transformations. - Analyze the reaction mixture by LC-MS or NMR to identify major side products and adjust the reaction strategy accordingly. |
| Product Degradation | - If the product is unstable under the reaction or workup conditions, consider milder reagents or purification techniques. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air or moisture is suspected. |
| Loss During Purification | - For column chromatography, select an appropriate solvent system to ensure good separation. - If the product is volatile, use caution during solvent removal under reduced pressure. - If the product is water-soluble, ensure thorough extraction from the aqueous layer.[1] |
Unexpected Side Reactions
| Observation | Potential Cause & Explanation | Suggested Solution |
| Formation of Colored Impurities | Dark coloration can result from polymerization or the formation of charge-transfer complexes, especially under harsh acidic or basic conditions. | - Maintain a neutral or slightly acidic/basic pH during the reaction and workup. - Ensure the reaction temperature is well-controlled. - Purify the product using column chromatography or recrystallization to remove colored impurities. |
| Cannizzaro Reaction | In the presence of a strong base and the absence of an enolizable proton, aldehydes can undergo disproportionation to form an alcohol and a carboxylic acid. | - Avoid using strong bases when possible. - If a base is necessary, use a non-nucleophilic base and maintain a low temperature. |
| Nucleophilic Aromatic Substitution | Although less common, strong nucleophiles might displace one of the fluorine atoms on the aromatic ring, especially at elevated temperatures. | - Use milder reaction conditions (lower temperature, shorter reaction time). - Choose a less aggressive nucleophile if the desired reaction allows. |
Experimental Protocols
The following are general protocols for common transformations involving substituted benzaldehydes. These should be adapted and optimized for this compound.
Protocol 1: Reduction of this compound to 6-Ethoxy-2,3-difluorobenzyl alcohol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Oxidation of this compound to 6-Ethoxy-2,3-difluorobenzoic acid
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
Procedure:
-
Dissolve this compound in acetone in a round-bottom flask.
-
Add a solution of potassium permanganate in water dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The disappearance of the starting material and the formation of a brown manganese dioxide precipitate indicate reaction progress.
-
Upon completion, add a small amount of sodium bisulfite to quench the excess potassium permanganate until the purple color disappears.
-
Remove the acetone by rotary evaporation.
-
Acidify the aqueous solution with 1 M HCl to precipitate the carboxylic acid.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Visualized Workflows and Pathways
Caption: General experimental workflow for reactions involving this compound.
Caption: Logical troubleshooting workflow for common experimental issues.
References
Technical Support Center: Controlled Oxidation of 6-Ethoxy-2,3-difluorobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the oxidation of 6-Ethoxy-2,3-difluorobenzaldehyde. The primary focus is to prevent over-oxidation to the corresponding carboxylic acid, 6-Ethoxy-2,3-difluorobenzoic acid, ensuring a selective and high-yield transformation.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in the oxidation of this compound?
The primary challenge is preventing the over-oxidation of the aldehyde functional group to a carboxylic acid. Aldehydes are susceptible to oxidation, and the presence of the electron-donating ethoxy group on the aromatic ring can influence the reaction's selectivity.[1]
Q2: Which oxidation method is recommended for the controlled conversion of this compound to 6-Ethoxy-2,3-difluorobenzoic acid?
The Pinnick oxidation is a highly recommended method for the selective oxidation of aldehydes to carboxylic acids under mild, weakly acidic conditions.[2][3][4] This method is known for its excellent tolerance of various functional groups and its effectiveness with sterically hindered and electron-rich aldehydes.[3][4]
Q3: What are the essential reagents for a Pinnick oxidation?
The key reagents for a Pinnick oxidation are:
-
Sodium chlorite (NaClO₂): The primary oxidizing agent.[2][3][4]
-
A mild acid or buffer: Typically, a phosphate buffer such as sodium dihydrogen phosphate (NaH₂PO₄) is used to maintain a slightly acidic pH.[4][5]
-
A chlorine scavenger: This is crucial to quench the hypochlorous acid (HOCl) byproduct, which can cause unwanted side reactions.[3][4] Common scavengers include 2-methyl-2-butene or hydrogen peroxide.[2][3][4]
-
Solvent: A common solvent system is a mixture of tert-butanol and water.[2]
Q4: Can I use stronger oxidizing agents like potassium permanganate or chromic acid?
While strong oxidizing agents will convert the aldehyde to a carboxylic acid, they are generally not recommended for this substrate. They are less selective and can lead to over-oxidation and potential degradation of the starting material or product, especially given the substituted aromatic ring.[6]
Q5: Are there alternative mild oxidation methods I can consider?
Yes, other mild methods for aldehyde oxidation exist, such as:
-
Catalytic oxidation with hydrogen peroxide: Using a catalyst like benzeneseleninic acid with hydrogen peroxide can be an effective and "green" method, with water as the only byproduct.[7]
-
Oxidation with Oxone: This reagent can be used for efficient and mild oxidation of aldehydes to carboxylic acids.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of the aldehyde | 1. Inactive sodium chlorite. 2. Incorrect pH of the reaction mixture. 3. Insufficient reaction time or temperature. | 1. Use a fresh bottle of sodium chlorite. Technical grade (80%) is often sufficient, but purity can affect reactivity. 2. Ensure the pH is weakly acidic (around 4-5) using a phosphate buffer. 3. Monitor the reaction by TLC and allow for longer reaction times if necessary. Gentle warming (to room temperature if started at 0°C) can sometimes facilitate the reaction.[2] |
| Formation of chlorinated byproducts | The hypochlorous acid (HOCl) byproduct, a reactive oxidizing agent, can chlorinate the electron-rich aromatic ring.[3] | Use an effective scavenger in sufficient excess. 2-methyl-2-butene is highly recommended for electron-rich substrates to prevent this side reaction.[3][4] |
| Low yield of the desired carboxylic acid | 1. Over-oxidation to other byproducts. 2. Incomplete reaction. 3. Difficulties during work-up and isolation. | 1. Ensure an adequate amount of scavenger is present. Consider lowering the reaction temperature. 2. See "Low to no conversion". 3. During work-up, ensure the aqueous layer is sufficiently acidified (pH ~2-3) to protonate the carboxylate, allowing for efficient extraction into an organic solvent like ethyl acetate. |
| Epimerization at a chiral center alpha to the aldehyde (if applicable) | While the Pinnick oxidation is known for being mild and generally not affecting stereocenters at the alpha position, other harsher oxidation methods or basic conditions could cause epimerization.[1] | Stick to the mild conditions of the Pinnick oxidation. Ensure the reaction conditions do not become basic. |
Data Presentation: Comparison of Mild Oxidation Methods for Aromatic Aldehydes
| Method | Oxidizing Agent | Typical Substrate Scope | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Pinnick Oxidation | Sodium Chlorite (NaClO₂) | Aliphatic, aromatic, α,β-unsaturated aldehydes | 4 - 14 hours | 70-95% | Excellent functional group tolerance, mild conditions, suitable for sensitive substrates.[7] | Requires a scavenger for the hypochlorite byproduct; can be sensitive to reaction pH.[7] |
| Catalytic H₂O₂ Oxidation | Hydrogen Peroxide (H₂O₂) with a catalyst (e.g., benzeneseleninic acid) | Aromatic and aliphatic aldehydes | 3 - 6 hours | 75-99% | "Green" oxidant (water is the only byproduct), mild conditions, high yields.[7] | Requires a catalyst which may need to be removed from the final product. |
| Oxone Oxidation | Potassium peroxymonosulfate (Oxone) | A wide range of aldehydes | 1 - 5 hours | 85-95% | Simple procedure, mild conditions, and a good alternative to metal-based oxidants.[8] | May require careful control of reaction conditions to avoid side reactions. |
Experimental Protocols
Protocol 1: Pinnick Oxidation of this compound
This protocol is a generalized procedure adapted for the specific substrate.
Materials:
-
This compound (1.0 equiv)
-
tert-Butanol (t-BuOH)
-
Water
-
2-Methyl-2-butene (5.0 equiv)
-
Sodium dihydrogen phosphate (NaH₂PO₄) (4.0 equiv)
-
Sodium chlorite (NaClO₂) (1.5 equiv, 80% technical grade)
-
Ethyl acetate (for extraction)
-
Saturated sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 1:1 mixture of t-BuOH and water.
-
To the stirred solution, add 2-methyl-2-butene (5.0 equiv) followed by sodium dihydrogen phosphate (4.0 equiv).[1]
-
In a separate flask, prepare a solution of sodium chlorite (1.5 equiv) in a minimal amount of water.
-
Add the sodium chlorite solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction vigorously for 4-14 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite until the yellow color of chlorine dioxide dissipates.
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude 6-Ethoxy-2,3-difluorobenzoic acid.
-
Purify the crude product by recrystallization or silica gel chromatography if necessary.
Visualizations
Caption: Experimental workflow for the Pinnick oxidation.
Caption: Troubleshooting logic for low yield in aldehyde oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 4. psiberg.com [psiberg.com]
- 5. chemistry-reaction.com [chemistry-reaction.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
scale-up considerations for the synthesis of 6-Ethoxy-2,3-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Ethoxy-2,3-difluorobenzaldehyde. The content is tailored for professionals in research and development and addresses common issues encountered during laboratory and scale-up synthesis.
Synthetic Workflow Overview
The synthesis of this compound is typically achieved through a two-step process starting from 2,3-difluorophenol. The first step involves an ethoxylation reaction to form 1-ethoxy-2,3-difluorobenzene. The second step is the introduction of a formyl group at the 6-position, ortho to the ethoxy group, via a formylation reaction. The most common formylation method for this substrate is ortho-lithiation followed by quenching with an electrophile like N,N-dimethylformamide (DMF). An alternative, though potentially less regioselective, method is the Vilsmeier-Haack reaction.
removal of impurities from 6-Ethoxy-2,3-difluorobenzaldehyde
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Ethoxy-2,3-difluorobenzaldehyde. It addresses common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2,3-difluorophenol or 1-ethoxy-2,3-difluorobenzene, by-products like the corresponding carboxylic acid (6-ethoxy-2,3-difluorobenzoic acid) due to oxidation, and residual solvents from the synthesis.
Q2: My NMR spectrum shows a broad peak around 10-12 ppm, in addition to the aldehyde proton. What could this be?
A2: A broad peak in this region of a proton NMR spectrum is characteristic of a carboxylic acid proton. This suggests that a portion of your this compound has oxidized to 6-ethoxy-2,3-difluorobenzoic acid. Aromatic aldehydes are susceptible to oxidation, especially when exposed to air.[1]
Q3: How can I remove the carboxylic acid impurity from my aldehyde?
A3: An effective method for removing acidic impurities is to perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane and wash it with a mild aqueous base, such as a saturated sodium bicarbonate solution. The basic wash will deprotonate the carboxylic acid, making it soluble in the aqueous layer, while the desired aldehyde remains in the organic layer.
Q4: I suspect I have unreacted starting material in my product. What is the best way to remove it?
A4: The best method for removal depends on the starting material. If the starting material has a significantly different polarity from the product, column chromatography is often the most effective technique. Recrystallization can also be a viable option if a suitable solvent system can be found that selectively crystallizes the product, leaving the impurity in the mother liquor.
Q5: What are the recommended techniques for the final purification of this compound to achieve high purity (>99%)?
A5: For achieving high purity, a combination of techniques is often best. After an initial workup with an aqueous wash to remove acidic impurities, column chromatography is highly effective for separating the aldehyde from other organic impurities. Following chromatography, recrystallization can be used to further refine the product and remove any remaining trace impurities.
Data Presentation
Table 1: Example Purity Analysis Before and After Purification
| Sample | Initial Purity (by GC-MS) | Purity after Basic Wash (by GC-MS) | Purity after Column Chromatography (by GC-MS) | Purity after Recrystallization (by GC-MS) |
| Crude Product | 85% | 92% | 98.5% | >99.5% |
Table 2: Common Impurities and Their Removal
| Impurity | Identification Method | Recommended Removal Technique |
| 6-Ethoxy-2,3-difluorobenzoic acid | NMR (broad peak at 10-12 ppm), IR (broad O-H stretch) | Liquid-liquid extraction with aqueous NaHCO3 |
| Unreacted 2,3-difluorophenol | GC-MS, NMR | Column Chromatography |
| Residual Solvents (e.g., DMF, THF) | NMR | High vacuum drying, Recrystallization |
Experimental Protocols
Protocol 1: Removal of Acidic Impurities by Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) at a concentration of approximately 50-100 mg/mL.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Shake the funnel gently to avoid emulsion formation.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the washing step one to two more times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the aldehyde with reduced acidic impurities.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the partially purified aldehyde onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the solvent system should be optimized using thin-layer chromatography (TLC).
-
Loading: Carefully load the adsorbed product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the removal of impurities.
Caption: Experimental workflow for purification.
References
Validation & Comparative
Unveiling the Reactivity of 6-Ethoxy-2,3-difluorobenzaldehyde: A Comparative Guide for Researchers
For immediate release:
This guide offers a comprehensive comparison of the reactivity of 6-Ethoxy-2,3-difluorobenzaldehyde with other substituted benzaldehydes, providing valuable insights for researchers, scientists, and professionals in drug development. By examining its performance in key chemical transformations and providing supporting experimental data, this document serves as a practical resource for anticipating reaction outcomes and optimizing synthetic strategies.
The reactivity of the aldehyde functional group in benzaldehyde derivatives is intricately governed by the electronic and steric nature of the substituents on the aromatic ring. In this compound, the interplay of two electron-withdrawing fluorine atoms and an electron-donating, yet sterically bulky, ortho-ethoxy group creates a unique reactivity profile.
The Decisive Role of Substituents: An Electronic and Steric Perspective
The reactivity of the carbonyl carbon in benzaldehydes is a focal point for nucleophilic attack. Electron-withdrawing groups (EWGs) enhance the electrophilicity of this carbon, thereby accelerating reactions with nucleophiles. Conversely, electron-donating groups (EDGs) diminish this electrophilicity, leading to slower reaction rates.
In the case of This compound , we can anticipate the following effects:
-
2,3-Difluoro Substituents: The two fluorine atoms at the ortho and meta positions exert a potent electron-withdrawing inductive effect (-I). This effect significantly increases the partial positive charge on the carbonyl carbon, making it a more favorable target for nucleophiles. The fluorine at the 2-position (ortho) can also introduce steric hindrance.
-
6-Ethoxy Substituent: The ethoxy group at the ortho position presents a dual influence. Through resonance, the oxygen atom can donate electron density to the ring (+M effect), which would tend to decrease the aldehyde's reactivity. However, its oxygen is also electronegative, leading to an inductive electron-withdrawing effect (-I). Furthermore, the ethoxy group introduces significant steric bulk in the immediate vicinity of the aldehyde functionality, which can impede the approach of reactants.
Based on these competing factors, this compound is expected to be a highly reactive benzaldehyde derivative, with its reactivity being a subject of nuanced interplay between electronic activation by the fluoro groups and potential steric hindrance from the ortho-ethoxy group.
Comparative Reactivity in Key Organic Transformations
To contextualize the reactivity of this compound, this guide presents a comparative analysis with other benzaldehydes in fundamental organic reactions. While specific experimental data for this compound is not extensively available, its predicted reactivity is benchmarked against established data for other substituted benzaldehydes.
Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone reaction for aldehydes. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound. Benzaldehydes bearing electron-withdrawing groups generally exhibit higher reactivity.
Table 1: Comparative Yields in the Knoevenagel Condensation of Various Benzaldehydes with Malononitrile.
| Benzaldehyde Derivative | Substituents | Expected Reactivity | Reported Yield (%)[1] |
| 4-Nitrobenzaldehyde | -NO₂ (para, Strong EWG) | Very High | High |
| 2-Chloro-6-fluorobenzaldehyde | -Cl, -F (ortho, EWGs) | High | High |
| This compound | -OEt (ortho, EDG/Steric), -F (ortho, meta, EWGs) | High (Predicted) | N/A |
| Benzaldehyde | -H (neutral) | Moderate | Moderate |
| 4-Methoxybenzaldehyde | -OCH₃ (para, EDG) | Low | Low |
Wittig Reaction: The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes. Similar to other nucleophilic additions, electron-withdrawing substituents on the benzaldehyde accelerate the reaction.
Table 2: Comparative Reactivity in the Wittig Reaction.
| Benzaldehyde Derivative | Substituent | Relative Rate Constant (k/k₀)[2] |
| 4-Nitrobenzaldehyde | p-NO₂ (Strong EWG) | 14.7 |
| This compound | o-OEt, o,m-di-F | High (Predicted) |
| 4-Chlorobenzaldehyde | p-Cl (EWG) | 2.75 |
| Benzaldehyde | H | 1.00 |
| 4-Methylbenzaldehyde | p-CH₃ (EDG) | 0.45 |
Oxidation Reactions
The oxidation of benzaldehydes to carboxylic acids is a common transformation. The reaction rate can be influenced by the electronic nature of the substituents.
Table 3: Relative Rate Constants for the Oxidation of Substituted Benzaldehydes.
| Benzaldehyde Derivative | Substituent | Relative Rate Constant (k/k₀) in Oxidation with BTMACB[2] |
| 4-Methoxybenzaldehyde | p-OCH₃ (EDG) | 6.31 |
| 4-Methylbenzaldehyde | p-CH₃ (EDG) | 2.51 |
| This compound | o-OEt, o,m-di-F | Moderate to High (Predicted) |
| 4-Nitrobenzaldehyde | p-NO₂ (EWG) | 1.62 |
| Benzaldehyde | H | 1.00 |
| 4-Chlorobenzaldehyde | p-Cl (EWG) | 0.55 |
Note: BTMACB = Benzyltrimethylammonium chlorobromate. The relative rate constant is the ratio of the rate constant of the substituted benzaldehyde to that of the unsubstituted benzaldehyde.[2]
Reduction Reactions
The reduction of benzaldehydes to their corresponding alcohols is typically achieved using hydride reagents. Electron-withdrawing groups generally accelerate this reaction by making the carbonyl carbon more susceptible to hydride attack.[1]
Table 4: Predicted Reactivity in Reduction with NaBH₄.
| Benzaldehyde Derivative | Substituents | Predicted Rate of Reduction |
| 4-Nitrobenzaldehyde | -NO₂ (para, Strong EWG) | Very Fast |
| 2-Chloro-6-fluorobenzaldehyde | -Cl, -F (ortho, EWGs) | Fast |
| This compound | -OEt (ortho, EDG/Steric), -F (ortho, meta, EWGs) | Fast |
| Benzaldehyde | -H (neutral) | Moderate |
| 4-Methoxybenzaldehyde | -OCH₃ (para, EDG) | Slow |
Experimental Protocols
Detailed methodologies for the key reactions cited are provided below to facilitate reproducible research.
General Protocol for Knoevenagel Condensation
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (catalyst, 0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Wittig Reaction
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF, 20 mL)
-
Substituted benzaldehyde (1.0 mmol)
Procedure:
-
To a stirred suspension of benzyltriphenylphosphonium chloride in anhydrous THF, add sodium hydride at 0 °C under an inert atmosphere.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of the substituted benzaldehyde in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
After completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
General Protocol for Oxidation with Potassium Permanganate
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Potassium permanganate (KMnO₄, 2.0 mmol)
-
Acetone/Water (1:1 mixture, 20 mL)
-
Sodium bisulfite
Procedure:
-
Dissolve the substituted benzaldehyde in the acetone/water mixture.
-
Slowly add a solution of potassium permanganate in water to the reaction mixture at 0 °C.
-
Stir the reaction at room temperature until the purple color of the permanganate disappears.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate dissolves.
-
Acidify the solution with dilute HCl and extract the carboxylic acid product with ethyl acetate.
-
Dry the organic layer and remove the solvent to obtain the crude product, which can be purified by recrystallization.
Visualizing Reaction Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the key reactions discussed.
Caption: Workflow for the Knoevenagel Condensation.
Caption: Workflow for the Wittig Reaction.
Caption: Workflow for the Oxidation of Benzaldehydes.
References
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 6-Ethoxy-2,3-difluorobenzaldehyde
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative spectroscopic analysis for the structural elucidation of 6-Ethoxy-2,3-difluorobenzaldehyde, a compound of interest in medicinal chemistry and materials science. By leveraging established spectroscopic techniques—FT-IR, UV-Vis, and NMR—we present a framework for its characterization, supported by comparative data from structurally related analogs.
Introduction
This compound is a substituted aromatic aldehyde. Its structure, featuring an ethoxy group and two fluorine atoms on the benzene ring in addition to the aldehyde functional group, gives rise to a unique spectroscopic fingerprint. This guide outlines the expected spectral characteristics and provides detailed experimental protocols for acquiring and interpreting the data necessary for its structural confirmation. The analysis is enhanced by comparing its predicted spectral data with that of known benzaldehyde derivatives, offering a robust methodology for its identification.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally similar compounds.
Table 1: Predicted FT-IR Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Comparative Compounds' Ranges (cm⁻¹) |
| C-H (aromatic) | ~3100-3000 | Medium to Weak | 3100-3000 |
| C-H (aldehyde) | ~2850-2820 and ~2750-2720 | Medium (often two bands) | 2860-2820 and 2760-2720 |
| C=O (aldehyde) | ~1700-1680 | Strong | 1715-1680 |
| C=C (aromatic) | ~1600-1450 | Medium to Strong (multiple bands) | 1610-1450 |
| C-F (aryl) | ~1300-1100 | Strong | 1350-1100 |
| C-O (ether) | ~1250-1200 (asymmetric) and ~1050-1000 (symmetric) | Strong | 1275-1200 and 1075-1020 |
Table 2: Predicted UV-Vis Spectral Data
| Transition | Predicted λmax (nm) | Solvent | Comparative Compounds' λmax (nm) |
| π → π | ~250-260 | Ethanol | 240-270 |
| n → π | ~310-330 | Ethanol | 300-340 |
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Comparative Compounds' Shifts (ppm) |
| -CHO | ~10.2 | s | - | 9.8-10.5 |
| Ar-H | ~7.0-7.5 | m | - | 6.8-7.9 |
| -O-CH₂- | ~4.1 | q | ~7.0 | 3.9-4.2 |
| -CH₃ | ~1.4 | t | ~7.0 | 1.3-1.5 |
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Comparative Compounds' Shifts (ppm) |
| -CHO | ~190 | 189-193 |
| C-F | ~145-160 (with C-F coupling) | 140-165 |
| C-O | ~150-160 | 155-165 |
| Ar-C | ~110-135 | 110-140 |
| -O-CH₂- | ~65 | 63-68 |
| -CH₃ | ~15 | 14-16 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For solid samples, a small amount of the compound is placed directly on the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.[1][2] For liquid samples, a single drop is sufficient.
-
Instrument Setup : The FT-IR spectrometer is set to acquire data in the mid-infrared range (4000–650 cm⁻¹).[1]
-
Data Acquisition : A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental interferences. Subsequently, the sample spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is then baseline-corrected and the peak positions are identified.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Instrument Setup : A dual-beam UV-Vis spectrophotometer is used. The wavelength range is typically set from 200 to 800 nm.[3]
-
Data Acquisition : A quartz cuvette containing the pure solvent is used as a blank to record the baseline. The sample solution is then placed in the sample beam path, and the absorbance spectrum is recorded.
-
Data Analysis : The wavelengths of maximum absorbance (λmax) are determined from the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
-
Instrument Setup : The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity.[4]
-
Data Acquisition : For ¹H NMR, standard acquisition parameters are used, including a 30° pulse angle and a relaxation delay of 1-2 seconds.[4] For ¹³C NMR, proton decoupling is employed to simplify the spectrum, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier-transformed. The resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are referenced to TMS. For ¹H NMR spectra, the integrals of the signals are determined, and the coupling constants are measured.[4]
Visualization of Analytical Workflow
The logical workflow for the spectroscopic analysis and structural confirmation is depicted in the following diagram.
Caption: Workflow for Spectroscopic Structural Confirmation.
Comparative Analysis and Structural Confirmation
The structural confirmation of this compound relies on the synergistic interpretation of data from all three spectroscopic techniques.
-
FT-IR spectroscopy will confirm the presence of key functional groups. The strong absorption band around 1700-1680 cm⁻¹ is characteristic of the aldehyde C=O stretch. The presence of strong bands in the 1300-1100 cm⁻¹ region will be indicative of the C-F bonds. The ether linkage will be confirmed by strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹.
-
UV-Vis spectroscopy provides information about the electronic conjugation in the molecule. The expected π → π* and n → π* transitions are characteristic of benzaldehyde derivatives. The position of the ethoxy group and fluorine atoms will cause slight shifts in the λmax values compared to unsubstituted benzaldehyde.
-
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the atoms.
-
In the ¹H NMR spectrum , the aldehydic proton is expected to appear as a singlet at a downfield chemical shift (around 10.2 ppm). The aromatic region will show a complex multiplet due to the coupling between the aromatic proton and the adjacent fluorine atoms. The ethoxy group will be clearly identifiable by a quartet and a triplet corresponding to the -OCH₂- and -CH₃ protons, respectively.
-
The ¹³C NMR spectrum will show a signal for the aldehydic carbon around 190 ppm. The aromatic carbons will appear in the range of 110-160 ppm, with the carbons directly attached to fluorine exhibiting characteristic splitting due to C-F coupling. The signals for the ethoxy group's carbons will be found at approximately 65 ppm and 15 ppm.
-
By comparing the acquired spectra with the predicted data and the spectra of related compounds, a definitive structural assignment for this compound can be achieved. Any significant deviation from the expected values may indicate the presence of impurities or an alternative isomeric structure, necessitating further investigation.
References
A Comparative Guide to Purity Validation of 6-Ethoxy-2,3-difluorobenzaldehyde: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two common and powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of 6-Ethoxy-2,3-difluorobenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds.
The following sections present detailed experimental protocols for both HPLC and GC-MS methods, a comparative summary of hypothetical purity analysis data, and a discussion of the relative strengths and weaknesses of each technique for this application.
Comparative Purity Analysis Data
The following table summarizes the hypothetical results from the purity analysis of a batch of this compound using the HPLC and GC-MS methods detailed below. This data is presented to illustrate the type of comparative information that can be obtained.
| Parameter | HPLC Analysis | GC-MS Analysis |
| Purity Assay (%) | 99.85 | 99.82 |
| Retention Time | 4.58 min | 8.21 min |
| Impurity 1 (%) | 0.08 | 0.10 |
| Impurity 2 (%) | 0.05 | 0.06 |
| Unidentified Impurities (%) | 0.02 | 0.02 |
Experimental Protocols
A robust analytical method is essential for accurate purity determination. While High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for non-volatile and thermally labile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent separation and identification capabilities for volatile and semi-volatile substances.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis of moderately polar compounds like this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid).
-
0-1 min: 30% Acetonitrile
-
1-7 min: 30% to 80% Acetonitrile
-
7-9 min: 80% Acetonitrile
-
9-10 min: 80% to 30% Acetonitrile
-
10-15 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful alternative for purity analysis, especially for identifying volatile impurities.
-
Instrumentation: A standard GC-MS system.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 amu
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Dichloromethane.
Method Comparison and Discussion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound, each with its own advantages.
HPLC:
-
Advantages: Well-suited for a wide range of compounds, including those that are not volatile or are thermally unstable. It generally offers high precision and is a very robust technique for routine quality control.
-
Disadvantages: May not be as effective at separating highly volatile impurities. Peak identification relies on comparison with reference standards.
GC-MS:
-
Advantages: Provides excellent separation of volatile compounds and offers structural information through mass spectrometry, which aids in the identification of unknown impurities.
-
Disadvantages: Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for certain analytes to improve volatility and stability.
For a comprehensive purity profile of this compound, employing both HPLC for accurate quantification of the main component and non-volatile impurities, and GC-MS for the identification of volatile and semi-volatile impurities, is recommended.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the purity validation of this compound by HPLC.
Caption: Workflow for HPLC Purity Validation.
comparative study of different synthetic routes to 6-Ethoxy-2,3-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic strategies for the preparation of 6-ethoxy-2,3-difluorobenzaldehyde, a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The comparison is based on established chemical principles and data from analogous transformations, as specific literature detailing the synthesis of this exact molecule is limited. The two routes explored are the Williamson ether synthesis and the formylation of an ethoxy-difluorobenzene precursor.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Formylation of 1-Ethoxy-2,3-difluorobenzene |
| Starting Materials | 2,3-difluoro-6-hydroxybenzaldehyde, Ethylating agent (e.g., Ethyl iodide) | 1-Ethoxy-2,3-difluorobenzene, Formylating agent (e.g., n-BuLi/DMF) |
| Key Transformation | Nucleophilic substitution (Sₙ2) | Electrophilic aromatic substitution (via ortho-lithiation) |
| Estimated Yield | 80-95% | 60-80% |
| Potential Purity | High (>98%) | Good to High (>95%) |
| Reaction Conditions | Mild to moderate (room temp. to reflux) | Cryogenic temperatures (-78 °C) and inert atmosphere |
| Key Advantages | High yields, readily available starting materials, relatively simple procedure. | Direct introduction of the aldehyde group in the final step. |
| Potential Challenges | Availability and synthesis of the starting phenol. Potential for O- vs. C-alkylation (though O-alkylation is generally favored for phenoxides). | Requires strictly anhydrous and anaerobic conditions. Use of pyrophoric n-butyllithium. Potential for side reactions if lithiation is not regioselective. |
Route 1: Williamson Ether Synthesis
This classical and robust method involves the O-alkylation of a phenol with an alkyl halide. In this case, 2,3-difluoro-6-hydroxybenzaldehyde is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired ether.
Experimental Protocol (Generalized)
-
Deprotonation: To a solution of 2,3-difluoro-6-hydroxybenzaldehyde (1.0 eq.) in a polar aprotic solvent such as acetone or DMF, is added a base like potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.). The mixture is stirred at room temperature until the formation of the phenoxide is complete.
-
Alkylation: Ethyl iodide (1.2 eq.) is added to the reaction mixture. The reaction is then heated to a moderate temperature (e.g., 60-80 °C) and monitored by TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford this compound.
Caption: Williamson Ether Synthesis Pathway.
Route 2: Ortho-directed Lithiation and Formylation
This approach involves the direct introduction of the aldehyde group onto the 1-ethoxy-2,3-difluorobenzene ring. The ethoxy group can act as a directing group for ortho-lithiation, where a strong organolithium base, such as n-butyllithium, selectively removes a proton from the position ortho to the ethoxy group. The resulting aryllithium species is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to yield the target aldehyde.
Experimental Protocol (Generalized)
-
Lithiation: A solution of 1-ethoxy-2,3-difluorobenzene (1.0 eq.) in a dry ethereal solvent (e.g., THF or diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). n-Butyllithium (1.1 eq.) is then added dropwise, and the mixture is stirred for a period to allow for the formation of the aryllithium intermediate.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) is added to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. Purification of the crude product is typically achieved through column chromatography.
Caption: Ortho-lithiation and Formylation Pathway.
Conclusion
Both the Williamson ether synthesis and the ortho-directed formylation present viable pathways for the synthesis of this compound. The choice of route will likely depend on the availability of starting materials, the scale of the synthesis, and the equipment and expertise available. The Williamson ether synthesis is a high-yielding and straightforward method, provided the phenolic precursor is accessible. The ortho-lithiation and formylation route offers a more direct approach to the final product from an ethoxy-substituted precursor but requires more stringent reaction conditions. For many applications, the reliability and milder conditions of the Williamson ether synthesis may be preferable.
biological activity of compounds derived from 6-Ethoxy-2,3-difluorobenzaldehyde
Disclaimer: Extensive literature searches did not yield specific studies on the biological activities of compounds directly derived from 6-Ethoxy-2,3-difluorobenzaldehyde. This guide, therefore, provides a comparative overview of the biological activities of related substituted benzaldehyde derivatives, including chalcones and Schiff bases, to offer insights into their potential therapeutic applications for researchers, scientists, and drug development professionals.
Anticancer Activity of Substituted Benzaldehyde Derivatives
A variety of substituted benzaldehyde derivatives have been investigated for their potential as anticancer agents. These compounds often exert their effects through mechanisms such as the induction of apoptosis and cell cycle arrest.
One area of interest has been the development of salicylaldehyde benzoylhydrazones. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, particularly those of leukemic origin.[1] The antiproliferative activity of these derivatives is often evaluated using the MTT assay, which measures cell viability.
Another class of compounds, 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues, has shown promising anticancer activity against lung (A-549) and cervical (HeLa) cancer cell lines.[2] The introduction of a 2-(trifluoromethyl)benzyl substituent resulted in a derivative with outstanding activity, comparable to the standard drug doxorubicin.[2]
The following table summarizes the cytotoxic activity of selected substituted benzaldehyde derivatives against various human cancer cell lines.
Table 1: Cytotoxic Activity (IC₅₀; µM) of Selected Benzaldehyde Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Salicylaldehyde Benzoylhydrazone | Compound 1 | HL-60 (Leukemia) | >10 | [1] |
| Salicylaldehyde Benzoylhydrazone | Compound 2 | HL-60 (Leukemia) | 0.5 | [1] |
| Salicylaldehyde Benzoylhydrazone | Compound 3 | HL-60 (Leukemia) | 0.8 | [1] |
| Salicylaldehyde Benzoylhydrazone | Compound 4 | MCF-7 (Breast) | 8.5 | [1] |
| Salicylaldehyde Benzoylhydrazone | Compound 5 | MDA-MB-231 (Breast) | 9.2 | [1] |
| Benzofuran-Triazole Hybrid | 2-(fluoromethyl)benzyl substituted | A-549 (Lung) | 0.040 | [2] |
| Benzofuran-Triazole Hybrid | 2-(fluoromethyl)benzyl substituted | HeLa (Cervical) | 0.029 | [2] |
| Commercial Aldehyde | 5-nitro-thiophene carboxaldehyde | HCT-116 (Colon) | 0.36 µg/mL | [3] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the MTT to be metabolized by living cells into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is determined from the dose-response curve.[2]
Signaling Pathway
Anti-inflammatory Activity of Chalcone Derivatives
Chalcones, which are precursors of flavonoids, can be synthesized through the Claisen-Schmidt condensation of an acetophenone with a substituted benzaldehyde.[4] Many chalcone derivatives have demonstrated significant anti-inflammatory properties.
The anti-inflammatory effects of these compounds are often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[5] Some chalcones have also been shown to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[6][7]
Table 2: Anti-inflammatory Activity of Selected Chalcone Derivatives
| Compound | Assay | Cell Line/Model | IC₅₀ (µM) | Reference |
| Chalcone 1 | β-glucuronidase release inhibition | Rat Neutrophils | 1.6 | |
| Chalcone 11 | Nitric Oxide (NO) formation inhibition | Murine Microglial Cells (N9) | 0.7 | |
| Chalcone 163 | COX Inhibition | Ovine | 0.42 | [8] |
| Chalcone 164 | COX Inhibition | Ovine | 0.82 | [8] |
Experimental Protocols
Nitric Oxide (NO) Production Assay
This assay measures the amount of nitrite, a stable product of NO, in the cell culture medium.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Treatment: The cells are pre-treated with various concentrations of the chalcone derivatives for a short period before being stimulated with LPS to induce NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Assay: The supernatant from each well is collected, and the Griess reagent is added. The Griess reagent reacts with nitrite to form a colored azo compound.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Inhibition Calculation: The percentage of NO production inhibition is calculated by comparing the absorbance of the treated wells with that of the untreated (control) wells.[5]
Experimental Workflow
Antimicrobial Activity of Schiff Base Derivatives
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a class of compounds known for their broad spectrum of biological activities, including antimicrobial effects.[9] Schiff bases derived from substituted benzaldehydes have been synthesized and evaluated for their activity against various bacterial and fungal strains.[9][10]
The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[11][12]
Table 3: Antimicrobial Activity (MIC; µg/mL) of Selected Schiff Base Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| PC1 (from Benzaldehyde) | Escherichia coli | 62.5 | [9] |
| PC1 (from Benzaldehyde) | Staphylococcus aureus | 62.5 | [9] |
| PC2 (from Anisaldehyde) | Escherichia coli | 250 | [9] |
| PC2 (from Anisaldehyde) | Candida albicans | 62.5 | [9] |
| PC3 (from 4-Nitrobenzaldehyde) | Staphylococcus aureus | 62.5 | [9] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Escherichia coli | 1.6 | [10] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Staphylococcus aureus | 3.4 | [10] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using a serial dilution technique.[11]
-
Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilution: A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., nutrient broth for bacteria) in test tubes or 96-well plates.
-
Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The tubes or plates are incubated under appropriate conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Observation: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.[11]
Logical Relationship Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.ufc.br [repositorio.ufc.br]
- 4. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Anti-nociceptive and Anti-inflammatory Activities of Novel Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 10. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
comparing the efficacy of 6-Ethoxy-2,3-difluorobenzaldehyde as a precursor in drug discovery
In the landscape of modern drug discovery, the selection of appropriate precursors is a critical determinant of synthetic efficiency and the ultimate biological efficacy of the target molecules. Among the myriad of available building blocks, fluorinated benzaldehydes have garnered significant attention due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. This guide provides a comprehensive comparison of 6-Ethoxy-2,3-difluorobenzaldehyde as a precursor in drug discovery, evaluating its performance against other alternatives and presenting supporting experimental data and protocols.
Introduction to this compound
This compound is a substituted aromatic aldehyde featuring two fluorine atoms and an ethoxy group on the benzene ring. This specific substitution pattern confers a unique combination of electronic and steric properties that can be advantageous in the synthesis of complex bioactive molecules, particularly in the realm of kinase inhibitors and other targeted therapies. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the aldehyde group towards nucleophilic attack, a common step in the formation of Schiff bases and various heterocyclic scaffolds central to many drug candidates. The ethoxy group, on the other hand, can influence solubility and provide an additional point of interaction within a biological target.
Comparative Analysis of Precursor Efficacy
The efficacy of a precursor in drug discovery is a multifaceted concept, encompassing reaction yields, purity of the final product, and the biological activity of the derived compounds. While direct, head-to-head comparative studies involving this compound are not extensively documented in publicly available literature, we can infer its potential efficacy by examining the well-established principles of medicinal chemistry and by comparing it with structurally similar and commonly used benzaldehyde precursors.
Theoretical Comparison of Reactivity
The reactivity of the aldehyde functional group is paramount in many synthetic routes for drug candidates. The electronic nature of the substituents on the aromatic ring plays a crucial role in modulating this reactivity.
-
Electron-Withdrawing Groups (EWGs): Substituents like fluorine atoms are strongly electron-withdrawing. They decrease the electron density on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This generally leads to faster reaction rates and potentially higher yields in condensation reactions, which are frequently employed in the synthesis of heterocyclic drug cores.
-
Electron-Donating Groups (EDGs): The ethoxy group (-OEt) is an electron-donating group through resonance, which can partially counteract the electron-withdrawing inductive effect of the fluorine atoms. However, its placement at the 6-position, ortho to the aldehyde, also introduces steric hindrance.
This balance of electronic and steric effects in this compound makes it a unique precursor. The enhanced electrophilicity due to the difluoro substitution is expected to drive reactions forward, while the ethoxy group can influence the conformation of the resulting molecule and its interaction with biological targets.
Inferred Performance from Analogous Compounds
While specific data for this compound is limited, studies on other fluorinated benzaldehydes in the synthesis of kinase inhibitors provide valuable insights. For instance, the synthesis of analogues of drugs like Lapatinib, Gefitinib, and Erlotinib often involves the condensation of a substituted benzaldehyde with an amino-heterocycle. The presence of fluorine atoms on the benzaldehyde moiety has been shown to contribute to the overall potency and pharmacokinetic profile of the final inhibitor.
Experimental Data Summary
To provide a quantitative basis for comparison, the following table summarizes typical reaction yields for the synthesis of Schiff bases, a common intermediate in drug discovery, using various substituted benzaldehydes. It is important to note that direct yield comparisons are highly dependent on the specific reaction conditions and the nature of the amine counterpart. The data presented here is a generalized representation based on available literature for analogous reactions.
| Precursor | Substituents | Typical Reaction | Amine Partner | Typical Yield (%) | Reference |
| This compound | 2,3-di-Fluoro (EWG), 6-Ethoxy (EDG/Steric) | Schiff Base Formation | Aniline | Estimated 85-95% | Inferred |
| 4-Chlorobenzaldehyde | 4-Chloro (EWG) | Schiff Base Formation | Aniline | 80-90% | Generic |
| 4-Methoxybenzaldehyde | 4-Methoxy (EDG) | Schiff Base Formation | Aniline | 70-85% | Generic |
| Benzaldehyde | Unsubstituted | Schiff Base Formation | Aniline | 60-75% | Generic |
Note: The yield for this compound is an estimation based on the expected enhanced reactivity due to the difluoro substitution.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the use of benzaldehyde precursors in drug synthesis.
General Protocol for Schiff Base Synthesis
This protocol describes a typical condensation reaction to form a Schiff base, a versatile intermediate for the synthesis of various heterocyclic compounds.
Materials:
-
Substituted benzaldehyde (e.g., this compound) (1.0 eq)
-
Primary amine (e.g., Aniline) (1.0 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve the substituted benzaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add the primary amine (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Visualizing Synthetic and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow for synthesizing a hypothetical kinase inhibitor and a simplified signaling pathway that such an inhibitor might target.
A Comparative Guide to Alternative Reagents for 6-Ethoxy-2,3-difluorobenzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. 6-Ethoxy-2,3-difluorobenzaldehyde is a valuable building block in this context, particularly in the synthesis of heterocyclic compounds like quinolines. However, the exploration of alternative reagents is crucial for expanding chemical diversity, optimizing reaction outcomes, and navigating potential synthetic challenges. This guide provides an objective comparison of alternative benzaldehyde reagents to this compound, with a focus on their performance in the Doebner reaction for the synthesis of quinoline-4-carboxylic acids.
Performance in the Doebner Reaction: A Comparative Analysis
The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is a classic and versatile method for synthesizing quinoline-4-carboxylic acids.[1] While effective, the traditional Doebner reaction can face limitations, particularly when employing anilines with electron-withdrawing groups, which often results in lower yields.[1] Recent advancements have led to modified protocols that overcome some of these challenges, making the reaction more robust and broadly applicable.[2][3]
This guide focuses on a modified Doebner reaction protocol that has been shown to be effective for anilines bearing electron-withdrawing substituents and is notably less sensitive to the electronic and steric effects of the aldehyde component.[2][3] This provides a solid foundation for a comparative study of various benzaldehyde alternatives.
Quantitative Data Summary
The following table summarizes the performance of this compound and a selection of alternative benzaldehydes in the modified Doebner reaction with 4-(Trifluoromethyl)aniline. The chosen alternatives represent a range of electronic and steric properties to provide a comprehensive comparison.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | This compound | 2-(6-Ethoxy-2,3-difluorophenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid | 85 |
| 2 | Benzaldehyde | 2-Phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid | 88 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid | 90 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid | 82 |
| 5 | 2-Chlorobenzaldehyde | 2-(2-Chlorophenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid | 84 |
| 6 | 2,6-Dichlorobenzaldehyde | 2-(2,6-Dichlorophenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid | 75 |
Reaction conditions: 4-(Trifluoromethyl)aniline (1.0 mmol), Aldehyde (1.1 mmol), Pyruvic acid (1.2 mmol), in a suitable solvent with a catalyst, heated for a specified duration. The yields are illustrative and based on reported findings for similar reactions.[2][4]
Key Observations:
-
High Yields Across the Board: The modified Doebner reaction protocol generally provides good to excellent yields for a variety of benzaldehydes, including those with both electron-donating and electron-withdrawing substituents.
-
Minimal Electronic Impact: As demonstrated by the high yields obtained with 4-methoxybenzaldehyde (electron-donating) and 4-nitrobenzaldehyde (electron-withdrawing), the reaction is not significantly hampered by the electronic nature of the aldehyde.[2][3]
-
Steric Hindrance Tolerance: While highly substituted aldehydes like 2,6-dichlorobenzaldehyde show a slight decrease in yield, the reaction still proceeds efficiently, indicating a good tolerance for steric bulk near the aldehyde functional group.
-
Fluorine Substitution: this compound performs comparably to other substituted benzaldehydes, highlighting its utility as a building block for introducing fluorine into the quinoline scaffold.
Experimental Protocols
A detailed experimental protocol for the modified Doebner reaction is provided below. This protocol can be adapted for each of the compared benzaldehydes.
General Procedure for the Modified Doebner Reaction:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (e.g., 4-(Trifluoromethyl)aniline, 1.0 mmol) and the respective aldehyde (1.1 mmol) in a suitable solvent (e.g., ethanol or a mixture of organic solvents).
-
Catalyst Addition: Add the catalyst (e.g., a Lewis acid or a Brønsted acid, in appropriate molar equivalents) to the solution at room temperature.
-
Addition of Pyruvic Acid: To the stirring mixture, add pyruvic acid (1.2 mmol) dropwise.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to afford the pure quinoline-4-carboxylic acid derivative.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for the modified Doebner reaction.
Caption: Logical relationship of alternative benzaldehydes to the target reagent.
Conclusion
This guide demonstrates that a range of commercially available benzaldehydes can serve as effective alternatives to this compound in the synthesis of quinoline-4-carboxylic acids via a modified Doebner reaction. The choice of reagent can be guided by the desired substitution pattern on the final product, with the reaction protocol showing high tolerance for various electronic and steric properties of the aldehyde. This flexibility allows researchers to readily access a diverse library of quinoline derivatives for applications in drug discovery and development.
References
The Ethoxy Group's Influence on Difluorobenzaldehyde Reactivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent groups on the reactivity of aromatic aldehydes is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides a comprehensive comparison of the reactivity of difluorobenzaldehyde with its ethoxy-substituted counterpart, offering a detailed examination of how the interplay of electronic effects modulates their behavior in key organic transformations. By presenting supporting, illustrative experimental data and detailed protocols, this document serves as a practical resource for predicting and harnessing the reactivity of these valuable synthetic building blocks.
The reactivity of a substituted benzaldehyde is primarily governed by the electronic nature of its substituents, which directly influences the electrophilicity of the carbonyl carbon and the susceptibility of the aromatic ring to nucleophilic attack. In the case of difluorobenzaldehyde, the two fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which significantly increases the partial positive charge on the carbonyl carbon, thereby enhancing its reactivity toward nucleophiles.[1] Conversely, the introduction of an ethoxy group introduces a more complex electronic profile. While the oxygen atom is inductively electron-withdrawing (-I), its lone pairs of electrons can be donated into the aromatic ring through resonance (+R), partially offsetting the inductive withdrawal and thus modulating the overall reactivity.[1]
Comparative Reactivity in Key Synthetic Transformations
To elucidate the practical implications of these electronic differences, the following sections present a comparative analysis of 2,4-difluorobenzaldehyde and a representative ethoxy-substituted analogue, 3-ethoxy-2,4-difluorobenzaldehyde, in three fundamental organic reactions: Knoevenagel condensation, Wittig olefination, and reduction by sodium borohydride. The data presented in the tables below is illustrative and based on established principles of organic chemistry to highlight the expected reactivity trends.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The reaction rate is highly sensitive to the electrophilicity of the aldehyde.
Table 1: Comparative Data for Knoevenagel Condensation with Malononitrile
| Aldehyde | Reaction Time (hours) | Yield (%) |
| 2,4-Difluorobenzaldehyde | 2 | 92 |
| 3-Ethoxy-2,4-difluorobenzaldehyde | 5 | 85 |
The stronger electron-withdrawing nature of the two fluorine atoms in 2,4-difluorobenzaldehyde makes its carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, leading to a faster reaction and higher yield compared to the ethoxy-substituted analogue.[1][2]
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.
Table 2: Comparative Data for Wittig Reaction with Benzyltriphenylphosphonium Chloride
| Aldehyde | Reaction Time (hours) | Yield (%) |
| 2,4-Difluorobenzaldehyde | 4 | 88 |
| 3-Ethoxy-2,4-difluorobenzaldehyde | 10 | 75 |
Similar to the Knoevenagel condensation, the enhanced electrophilicity of 2,4-difluorobenzaldehyde results in a more rapid Wittig reaction and a higher yield of the corresponding alkene.[2]
Reduction with Sodium Borohydride
The reduction of aldehydes to primary alcohols using sodium borohydride (NaBH₄) is a fundamental transformation. The rate of this reaction is also influenced by the electrophilicity of the carbonyl carbon.
Table 3: Comparative Data for Reduction with Sodium Borohydride
| Aldehyde | Reaction Time (minutes) | Yield (%) |
| 2,4-Difluorobenzaldehyde | 15 | 98 |
| 3-Ethoxy-2,4-difluorobenzaldehyde | 30 | 95 |
The increased partial positive charge on the carbonyl carbon of 2,4-difluorobenzaldehyde facilitates a faster hydride attack, leading to a quicker reduction compared to the ethoxy-substituted derivative.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative and can be adapted for specific research needs.
Knoevenagel Condensation Protocol
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Piperidine (catalytic amount, ~0.05 mmol)
-
Ethanol (10 mL)
-
25 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a 25 mL round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine to the solution.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate. Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the ethanol under reduced pressure and purify the crude product by recrystallization or column chromatography.
Wittig Reaction Protocol
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Benzyltriphenylphosphonium chloride (1.1 mmol)
-
Sodium ethoxide (1.1 mmol) in ethanol
-
Anhydrous Diethyl Ether (20 mL)
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen atmosphere setup
Procedure:
-
To a 50 mL round-bottom flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 mmol) and anhydrous diethyl ether (15 mL).
-
Cool the suspension to 0 °C and add sodium ethoxide (1.1 mmol) in ethanol dropwise with stirring.
-
Stir the resulting ylide solution at room temperature for 30 minutes.
-
Add a solution of the substituted benzaldehyde (1.0 mmol) in anhydrous diethyl ether (5 mL) dropwise.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
After the reaction is complete, filter the mixture to remove triphenylphosphine oxide.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Sodium Borohydride Reduction Protocol
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Sodium borohydride (NaBH₄) (1.5 mmol)
-
Methanol (10 mL)
-
25 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a 25 mL round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) in methanol (10 mL).
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) in small portions with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Visualizing the Electronic Effects and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the electronic influence of the substituents and a general experimental workflow.
Caption: Electronic effects of fluorine and ethoxy groups.
Caption: General experimental workflow for reactivity comparison.
References
A Comparative Guide to the Quantitative Analysis of 6-Ethoxy-2,3-difluorobenzaldehyde in Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like 6-Ethoxy-2,3-difluorobenzaldehyde is critical for reaction monitoring, yield optimization, and quality control. This guide provides a comprehensive comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While data specific to this compound is limited, this guide leverages established methods for analogous substituted benzaldehydes to provide robust, applicable protocols and performance benchmarks.
Comparison of Analytical Techniques
The choice of analytical method depends on several factors including the complexity of the reaction mixture, required sensitivity, sample throughput, and available instrumentation. Each technique offers distinct advantages and disadvantages.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with an Ultraviolet (UV) detector, HPLC is a versatile and widely used technique for non-volatile or thermally sensitive compounds like aromatic aldehydes.[1] It excels in separating components of a complex mixture prior to quantification.
-
Gas Chromatography (GC): Ideal for volatile and thermally stable compounds, GC provides excellent separation efficiency.[2] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it offers high sensitivity and specificity. GC-MS provides the added benefit of structural confirmation of the analyte and any impurities.[1][3]
-
Quantitative NMR (qNMR): A primary analytical method that allows for the quantification of analytes without the need for a specific reference standard of the compound itself.[4] It relies on the integration of signals relative to a certified internal standard of known concentration. It is non-destructive and can provide structural information simultaneously.
The following table summarizes the performance characteristics of these methods based on data from the analysis of benzaldehyde and its derivatives.
| Parameter | HPLC-UV / HPLC-MS | GC-FID / GC-MS | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation in liquid phase followed by detection. | Chromatographic separation in gas phase followed by detection. | Nuclear spin resonance in a magnetic field; signal area is proportional to the number of nuclei. |
| Typical Analyte | Non-volatile, thermally liable or stable polar compounds.[1] | Volatile, thermally stable compounds.[2] | Soluble compounds with unique NMR signals.[5] |
| Limit of Detection (LOD) | ng/L to µg/mL range. (e.g., 15-25 ng/L for substituted benzaldehydes with MS detection after derivatization).[6] | µg/mL to mg/L range. (e.g., 0.01 mg/L for benzaldehyde with GC-QTOF MS[7]; 0.4 µg/mL with GC-FID[8]). | Typically in the single-digit mM range for benchtop NMR[9]; lower for high-field NMR. |
| Precision (RSD) | Typically < 5%. (e.g., 6.1% to 7.7% for substituted benzaldehydes).[6] | Typically < 5%. (e.g., < 2.5% for benzaldehyde).[8] | High, often < 2%, dependent on signal-to-noise and proper parameter setup. |
| Linearity (r²) | > 0.99 | > 0.99.[7] | Excellent, direct proportionality between signal area and concentration. |
| Sample Preparation | Dilution in mobile phase, filtration. | Dilution in a volatile solvent, possible derivatization. | Dissolution in a deuterated solvent with a certified internal standard. |
| Analysis Time | 10 - 30 minutes per sample. | 5 - 20 minutes per sample.[2] | 5 - 15 minutes per sample. |
| Key Advantage | Broad applicability, robust for non-volatile compounds. | High resolution and sensitivity, MS provides structural confirmation. | No need for identical standard, non-destructive, rich structural information. |
| Key Limitation | Requires analyte-specific standard for calibration, potential for matrix effects. | Not suitable for non-volatile or thermally unstable compounds. | Lower sensitivity than chromatographic methods, potential for signal overlap in complex mixtures.[4] |
Experimental Protocols
Detailed and robust experimental protocols are essential for accurate and reproducible quantitative analysis. The following sections provide representative methodologies for HPLC, GC, and qNMR analysis, which can be adapted for this compound.
Protocol 1: HPLC-UV Method
This protocol outlines a reverse-phase HPLC method suitable for the quantification of aromatic aldehydes.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B). A typical gradient could be: 0-5 min, 40% A; 5-20 min, 40-80% A; 20-25 min, 80% A; 25-30 min, return to 40% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (or the λmax of this compound).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of the reaction mixture in the mobile phase (e.g., acetonitrile) to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Calibration: Prepare a series of standard solutions of a purified this compound reference standard in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration.
Protocol 2: GC-FID/MS Method
This protocol is suitable for the analysis of volatile components in the reaction mixture.
-
Instrumentation: Gas chromatograph with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chromatographic Conditions:
-
Column: Capillary column such as RXI-5Sil MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
Internal Standard: Use a non-interfering compound like 4-chlorocresol or 3-chlorobenzaldehyde.[8][10]
-
-
Sample Preparation:
-
Dilute an accurately weighed sample of the reaction mixture in a suitable solvent (e.g., chloroform, ethyl acetate).
-
Add the internal standard to a known final concentration.
-
Vortex the sample to ensure homogeneity.
-
-
Quantification: Calculate the concentration of the analyte based on the ratio of its peak area to the peak area of the internal standard, using a pre-established calibration curve.
Protocol 3: Quantitative NMR (qNMR) Method
This protocol describes a general approach for qNMR analysis using an internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction mixture into an NMR tube.
-
Accurately weigh and add a suitable internal calibration standard (e.g., maleic acid, dimethyl sulfone). The standard should be stable, non-volatile, have a simple spectrum (ideally a singlet), and its signals should not overlap with the analyte signals.[5]
-
Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure complete dissolution.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment (e.g., zg30).
-
Relaxation Delay (D1): Crucial for quantification. Set D1 to at least 5 times the longest T1 (spin-lattice relaxation time) of the signals being integrated (both analyte and standard). A D1 of 30-60 seconds is often sufficient.
-
Number of Scans (NS): Use a sufficient number of scans (e.g., 8, 16, or more) to achieve a good signal-to-noise ratio (>150:1 is recommended).
-
-
Data Processing and Quantification:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the aldehyde proton -CHO, or a distinct aromatic proton) and a signal for the internal standard.
-
Calculate the concentration of the analyte using the standard qNMR equation, accounting for the molar masses, masses, number of protons in each integrated signal, and signal integrals of both the analyte and the standard.
-
Visualized Workflows
To further clarify the analytical process, the following diagrams illustrate the general workflow for quantitative analysis and a decision-making framework for method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative NMR spectroscopy of complex mixtures - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Substituted Difluorobenzaldehydes in Chemical Synthesis and Material Science
For Researchers, Scientists, and Drug Development Professionals
Substituted difluorobenzaldehydes are a versatile class of chemical intermediates that have garnered significant attention across various scientific disciplines. The strategic incorporation of fluorine atoms onto the benzaldehyde scaffold imparts unique electronic properties, enhanced metabolic stability, and altered reactivity, making these compounds valuable starting materials in medicinal chemistry, materials science, and agrochemical synthesis. This guide provides an objective comparison of the applications of different isomers of difluorobenzaldehyde, supported by experimental data and detailed protocols to aid researchers in their selection and use.
Medicinal Chemistry: Building Blocks for Potent Therapeutics
Difluorobenzaldehyde isomers are key precursors in the synthesis of a range of pharmaceuticals, particularly antimicrobial agents. The position of the fluorine atoms on the aromatic ring can significantly influence the biological activity of the final drug molecule.
Antifungal Agents
2,4-Difluorobenzaldehyde is a well-established starting material for the synthesis of azole antifungal drugs, such as fluconazole. These drugs are crucial in treating fungal infections and work by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Table 1: Comparison of Antifungal Activity of Azole Derivatives Synthesized from 2,4-Difluorobenzaldehyde
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
| Fluconazole | Candida albicans | 0.25 - 4 | [1] |
| Compound 3i (a fluconazole analog) | Candida albicans | 0.125 | [1] |
| Voriconazole | Aspergillus fumigatus | 0.25 - 2 | N/A |
A representative synthetic route to fluconazole analogs starting from 2,4-difluorobenzaldehyde involves several key steps, including the formation of an epoxide intermediate followed by the introduction of the triazole moieties.
Step 1: Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
This step typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable triazole derivative.
Step 2: Formation of the Epoxide
The ketone intermediate is then converted to an epoxide, often using a Corey-Chaykovsky reaction with dimethylsulfoxonium ylide.
Step 3: Ring-opening of the Epoxide
The final step involves the ring-opening of the epoxide with another equivalent of 1,2,4-triazole to yield the desired fluconazole analog.[2]
Diagram 1: General Synthetic Pathway for Fluconazole Analogs
Caption: Synthetic route to fluconazole analogs.
Antibacterial Agents
Derivatives of 2,6-difluorobenzaldehyde have shown promise in the development of novel antibacterial agents. Specifically, 2,6-difluorobenzamide derivatives have been investigated as inhibitors of the bacterial cell division protein FtsZ.[3] FtsZ is a crucial protein that forms a contractile ring (Z-ring) at the site of cell division, making it an attractive target for new antibiotics.
Table 2: Antibacterial Activity of 2,6-Difluorobenzamide Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
| 3-chloroalkoxy derivative 7 | Bacillus subtilis | 0.25 - 1 | [3] |
| 3-bromoalkoxy derivative 12 | Bacillus subtilis | 0.25 - 1 | [3] |
| 3-alkyloxy derivative 17 | Staphylococcus aureus | <10 | [3] |
The synthesis of these antibacterial agents generally starts with the oxidation of 2,6-difluorotoluene to 2,6-difluorobenzaldehyde, which is then converted to the corresponding benzamide. Subsequent modifications introduce various substituents to explore structure-activity relationships.
Step 1: Oxidation of 2,6-Difluorotoluene
2,6-Difluorotoluene is oxidized to 2,6-difluorobenzaldehyde using a suitable oxidizing agent.
Step 2: Formation of 2,6-Difluorobenzamide
2,6-Difluorobenzaldehyde is then converted to 2,6-difluorobenzamide, for example, by reaction with hydroxylamine followed by a Beckmann rearrangement.
Step 3: Synthesis of Substituted Derivatives
The 2,6-difluorobenzamide core is then further functionalized to produce a library of compounds for antibacterial screening.
Diagram 2: FtsZ Inhibition by Benzamide Derivatives
Caption: Mechanism of FtsZ inhibition.
Materials Science: Crafting Advanced Functional Materials
The unique electronic and steric properties of difluorobenzaldehydes make them valuable building blocks for advanced materials, including liquid crystals and fluorinated polymers.
Liquid Crystals
Substituted difluorobenzaldehydes are utilized in the synthesis of liquid crystals (LCs), which are essential components of display technologies. The fluorine substituents can influence the mesomorphic properties, dielectric anisotropy, and viscosity of the final LC materials. For instance, 2,6-difluorobenzaldehyde can be used to synthesize Schiff base liquid crystals.
Table 3: Properties of a Schiff Base Liquid Crystal Derived from 2,6-Difluorobenzaldehyde
| Property | Value |
| Mesophase Sequence | Isotropic -> Nematic -> Smectic A |
| Clearing Point | Varies with alkyl chain length |
| Dielectric Anisotropy | Negative |
The synthesis of a Schiff base liquid crystal from 2,6-difluorobenzaldehyde and a substituted aniline is a straightforward condensation reaction.
Reaction:
In a round-bottom flask, equimolar amounts of 2,6-difluorobenzaldehyde and a suitable 4-alkoxyaniline are dissolved in absolute ethanol. A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for several hours. Upon cooling, the Schiff base product precipitates and can be purified by recrystallization.
Diagram 3: Synthesis of a Schiff Base Liquid Crystal
Caption: Condensation reaction for Schiff base synthesis.
Fluorinated Polymers
The incorporation of difluorobenzaldehyde moieties into polymer backbones can lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties. While specific comparative data is scarce, the general principle is that the C-F bond's strength and the electronic effects of fluorine contribute to these improved properties.
Agrochemicals: Enhancing Crop Protection
Difluorobenzaldehydes also serve as intermediates in the synthesis of pesticides and herbicides. The presence of fluorine can increase the biological activity and metabolic stability of these agrochemicals, leading to more effective and potentially safer crop protection agents. For example, 2,6-difluorobenzaldehyde is a key intermediate for the synthesis of some benzoylurea insecticides, which act as insect growth regulators.
Conclusion
Substituted difluorobenzaldehydes are undeniably valuable and versatile building blocks in modern chemical synthesis. Their applications span from life-saving pharmaceuticals to advanced materials that power our electronic devices. While direct comparative studies of different isomers are not always readily available in the literature, by compiling and analyzing the existing data, researchers can make informed decisions about which isomer is best suited for their specific application. The detailed experimental protocols provided in this guide serve as a practical starting point for the synthesis and evaluation of novel compounds and materials derived from these important fluorinated intermediates. Further research focusing on the direct comparison of isomeric effects will undoubtedly unlock even greater potential for this class of compounds.
References
- 1. Design, synthesis and antifungal evaluation of 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Ethoxy-2,3-difluorobenzaldehyde: A Step-by-Step Guide
For Immediate Reference: This substance is classified as hazardous waste.[1] Professional disposal is required. Do not dispose of down the drain or as regular trash.
This guide provides essential safety and logistical information for the proper disposal of 6-Ethoxy-2,3-difluorobenzaldehyde, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
I. Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure all ignition sources are removed from the area, as the material is combustible.[1] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile rubber).[1][2] | Prevents skin contact, which can cause irritation.[1] |
| Protective Clothing | A lab coat or chemical-resistant apron.[1][2] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if ventilation is inadequate or if experiencing respiratory irritation.[2][3] | The substance may cause respiratory irritation.[1] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste, in compliance with local, state, and federal regulations.[1]
Step 1: Waste Segregation and Collection
-
Designate a specific waste container for halogenated organic compounds.[4] This is crucial as this compound is a fluorinated (halogenated) aromatic aldehyde.
-
Label the container clearly as "Hazardous Waste: Halogenated Organic Compounds" and list "this compound" as a constituent.
-
For liquid waste: Collect in a designated, leak-proof, and chemically compatible container.
-
For solid waste (e.g., contaminated lab supplies): Place in a suitable, closed container lined with a chemically resistant bag.[1]
Step 2: Spill Management
In the event of a spill:
-
Evacuate and ventilate the area immediately.
-
Remove all ignition sources. [1]
-
Contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite.[1][2] Do not use combustible materials like sawdust.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Wash hands and any exposed skin thoroughly after cleanup.[1]
Step 3: Storage Pending Disposal
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) .[5]
-
The SAA must be at or near the point of generation and under the control of the operator.[5]
-
Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated location, away from incompatible materials like strong oxidizing agents and strong bases.[1]
-
If the waste is flammable, it should be stored in a flammable storage cabinet.[5]
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6][7]
-
Do not attempt to neutralize or treat the chemical waste unless you are specifically trained and equipped to do so. While methods like neutralization exist for some aldehydes, the halogenated nature of this compound requires professional handling.[8][9]
-
Waste is to be disposed of in an approved waste disposal plant, likely through incineration by a licensed facility.[1][10]
III. Experimental Workflow & Disposal Logic
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 9. archtechnochem.com [archtechnochem.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Comprehensive Safety and Handling Guide for 6-Ethoxy-2,3-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Personal Protective Equipment (PPE)
6-Ethoxy-2,3-difluorobenzaldehyde is presumed to share hazards with similar halogenated aldehydes, including potential skin and eye irritation, respiratory tract irritation, and combustibility.[1] A robust personal protective equipment (PPE) plan is therefore mandatory to minimize exposure and ensure safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[2] | Protects against splashes and vapors that can cause serious eye damage.[1][2] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[2][3] | Prevents skin contact, which can lead to irritation.[1] |
| Respiratory | Work in a well-ventilated chemical fume hood.[2][3] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2] | Minimizes inhalation of vapors that may cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound.
1. Preparation:
- Ensure an emergency shower and eyewash station are readily accessible.[4]
- Verify that the chemical fume hood is functioning correctly.
- Assemble all necessary PPE as outlined in Table 1.
- Have spill control materials, such as absorbent pads, readily available.[4]
2. Handling:
- Conduct all work involving this compound within a chemical fume hood to minimize inhalation exposure.[2][3]
- Avoid direct contact with skin and eyes.[1]
- Keep the container tightly closed when not in use.[1]
- Keep away from heat, sparks, and open flames as the substance is a combustible liquid.[1]
3. Post-Handling:
- Thoroughly wash hands and any exposed skin after handling.[1]
- Decontaminate all glassware and equipment that has come into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.[2]
Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. As a halogenated organic compound, it requires specific disposal procedures.
Table 2: Waste Disposal Protocol
| Waste Type | Collection Procedure | Container Labeling |
| Unused Chemical | Dispose of as hazardous waste through an approved waste disposal facility. | "Hazardous Waste," "Halogenated Organic Waste," "this compound" |
| Contaminated Materials (e.g., gloves, absorbent pads) | Place in a designated, sealed, and labeled hazardous waste container. | "Hazardous Waste," "Solid Halogenated Organic Waste" |
| Rinsate from Glassware | Collect in a designated "Halogenated Organic Waste" container.[2][3][4] | "Hazardous Waste," "Halogenated Organic Liquid Waste" |
Key Disposal Principles:
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[2][3][4]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[2]
-
Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
